cIAP1 ligand 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXBMEKMIPOEMC-LQGLAIQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of cIAP1 E3 Ligase Activity in Cancer: A Technical Guide for Researchers
Abstract
Cellular inhibitor of apoptosis protein 1 (cIAP1), a RING-finger E3 ubiquitin ligase, has emerged as a critical regulator of cell death, survival, and inflammation. Its dysregulation is intimately linked to cancer pathogenesis and therapeutic resistance. This technical guide provides an in-depth exploration of the multifaceted role of cIAP1's E3 ligase activity in cancer biology. We delve into the core mechanisms by which cIAP1 modulates key signaling pathways, including NF-κB and apoptosis, through the ubiquitination of target substrates. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex cellular processes to facilitate further investigation into cIAP1 as a therapeutic target.
Introduction: cIAP1 as a Key Oncogenic Node
Cellular inhibitor of apoptosis protein 1 (cIAP1), encoded by the BIRC2 gene, is a member of the inhibitor of apoptosis (IAP) protein family. While initially characterized by their ability to inhibit caspases, the primary oncogenic function of cIAP1 stems from its E3 ubiquitin ligase activity, conferred by its C-terminal RING domain.[1] This enzymatic function allows cIAP1 to catalyze the covalent attachment of ubiquitin to substrate proteins, thereby altering their stability, localization, and activity. This post-translational modification is a linchpin in the regulation of diverse cellular processes, and its subversion by cancer cells is a common theme in tumorigenesis.
cIAP1 is frequently overexpressed or amplified in a variety of human cancers, and this is often associated with poor prognosis.[2][3][4][5] Its role extends beyond simple apoptosis inhibition to the active promotion of pro-survival signaling pathways, most notably the canonical and non-canonical NF-κB pathways. The E3 ligase activity of cIAP1 is therefore a central hub in the cancer cell's machinery for survival, proliferation, and resistance to therapy, making it a highly attractive target for drug development.
The E3 Ligase-Dependent Functions of cIAP1 in Cancer
The oncogenic potential of cIAP1 is intrinsically linked to its E3 ligase activity, which is tightly regulated. A key mechanism of activation involves the binding of Smac mimetics, which promote the dimerization of the cIAP1 RING domain, a prerequisite for its E3 ligase activity and subsequent autoubiquitination and degradation. This activation leads to the ubiquitination of a host of downstream targets, profoundly impacting cellular fate.
Regulation of NF-κB Signaling
The NF-κB family of transcription factors is a master regulator of inflammation, immunity, and cell survival. cIAP1's E3 ligase activity is a critical gatekeeper of both the canonical and non-canonical NF-κB pathways.
-
Canonical NF-κB Pathway: In the context of TNF-α signaling, cIAP1 is recruited to the TNFR1 signaling complex (Complex I) where it catalyzes the K63-linked polyubiquitination of RIPK1. This ubiquitination event serves as a scaffold to recruit downstream kinases, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This frees NF-κB dimers (typically p50/RelA) to translocate to the nucleus and activate the transcription of pro-survival genes.
-
Non-Canonical NF-κB Pathway: cIAP1, in a complex with TRAF2 and TRAF3, mediates the constitutive ubiquitination and proteasomal degradation of NF-κB-inducing kinase (NIK). This keeps NIK levels low and the non-canonical pathway inactive. Upon stimulation of certain TNFR superfamily members, the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the degradation of TRAF3 and stabilization of NIK. NIK then activates IKKα, which in turn phosphorylates and processes p100 to p52, leading to the nuclear translocation of p52/RelB heterodimers and the activation of a distinct set of target genes.
Control of Apoptosis
The E3 ligase activity of cIAP1 is a key determinant of the cellular response to apoptotic stimuli. By ubiquitinating RIPK1, cIAP1 prevents its kinase-dependent activation, which can otherwise lead to the formation of the ripoptosome and caspase-8-mediated apoptosis or necroptosis. The ubiquitin-associated (UBA) domain of cIAP1 is crucial for the optimal K48-linked ubiquitination of RIPK1, marking it for proteasomal degradation and thereby suppressing its cytotoxic potential.
Quantitative Data on cIAP1 in Cancer
The following tables summarize key quantitative data regarding cIAP1 gene amplification and the efficacy of cIAP1 inhibitors in various cancer contexts.
Table 1: BIRC2 (cIAP1) Gene Amplification in Human Cancers
| Cancer Type | Amplification Frequency | Reference |
| Cervical Squamous Cell Carcinoma | 12.9% | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 7% | |
| Lung Cancer | Amplification detected | |
| Esophageal Squamous Cell Carcinoma | Amplification detected |
Table 2: In Vitro Efficacy of Smac Mimetics (cIAP1 Inhibitors)
| Compound | Cancer Cell Line | Assay | IC50 / Ki | Reference |
| LCL161 | CCRF-CEM (T-cell ALL) | Growth Inhibition | 0.25 µM | |
| LCL161 | Karpas-299 (Anaplastic Large Cell Lymphoma) | Growth Inhibition | 1.6 µM | |
| LCL161 | Ba/F3-FLT3-ITD | Growth Inhibition | ~0.5 µM | |
| LCL161 | Hep3B (Hepatocellular Carcinoma) | Single-agent activity | 10.23 µM | |
| LCL161 | PLC5 (Hepatocellular Carcinoma) | Single-agent activity | 19.19 µM | |
| LCL161 | HNSCC cell lines | WST1 assay | 32 - 95 µM | |
| Birinapant | MDA-MB-231 (Breast Cancer) | Proliferation (with TNFα) | 14.3 nM | |
| Birinapant | EMT6 (Breast Cancer) | Proliferation (with TNFα) | 149.5 nM | |
| D19 | cIAP1 autoubiquitination | In vitro assay | 14.1 µM | |
| Compound 3 | cIAP1 | Binding affinity | 1.8 nM (Ki) | |
| Compound 4 | cIAP1 | Binding affinity | 1.1 nM (Ki) | |
| Compound 5 | cIAP1 | Binding affinity | 3.2 nM (Ki) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the E3 ligase activity of cIAP1.
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of cIAP1 by monitoring the ubiquitination of a substrate protein.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human cIAP1 (full-length or RING domain)
-
Recombinant substrate protein (e.g., RIPK1)
-
Ubiquitin (wild-type or mutant)
-
ATP solution (10 mM)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibodies against the substrate and ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
200 nM cIAP1
-
500 nM substrate protein
-
5 µM ubiquitin
-
2 µL of 10 mM ATP
-
2 µL of 10x ubiquitination buffer
-
Nuclease-free water to a final volume of 20 µL
-
-
Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the substrate protein and ubiquitin overnight at 4°C. (e.g., anti-RIPK1 at 1:1000 dilution, anti-ubiquitin at 1:1000 dilution).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the ubiquitinated protein bands using a chemiluminescence detection system. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate indicates E3 ligase activity.
Immunoprecipitation of Ubiquitinated Proteins
This technique is used to isolate and detect ubiquitinated proteins from cell lysates.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM)
-
Protein A/G agarose or magnetic beads
-
Primary antibody against the protein of interest (e.g., anti-RIPK1) or ubiquitin
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
-
Western blotting reagents as described in 4.1.
Protocol:
-
Lyse cells in lysis buffer containing protease and deubiquitinase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., 1-2 µg of anti-RIPK1 antibody per 1 mg of lysate) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
Analyze the eluate by Western blotting using an antibody against ubiquitin to detect the ubiquitinated form of the protein of interest.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Plate shaker
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with compounds of interest to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with stimuli (e.g., TNF-α, 10 ng/mL) or inhibitors for the desired time (typically 6-8 hours).
-
Lyse the cells using the passive lysis buffer provided in the kit.
-
Transfer the lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the NF-κB pathway.
Visualizing cIAP1-Mediated Signaling and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving cIAP1.
cIAP1 in Canonical and Non-Canonical NF-κB Signaling
Caption: cIAP1 in Canonical and Non-Canonical NF-κB Pathways.
cIAP1-Mediated Regulation of RIPK1 and Apoptosis
References
- 1. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. A cell-based high-throughput screening method based on a ubiquitin-reference technique for identifying modulators of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel cIAP1 Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a critical regulator of apoptosis and immune signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. cIAP1, along with its close homolog cIAP2, functions as an E3 ubiquitin ligase, playing a pivotal role in the tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) signaling cascades.[1][2] Overexpression of cIAP1 is observed in numerous cancers and is associated with tumor progression and resistance to therapy. This has spurred the development of small molecule antagonists that mimic the endogenous inhibitor of apoptosis (IAP) antagonist, Smac/DIABLO, to induce cancer cell death.[3][4] This technical guide provides a comprehensive overview of the discovery and synthesis of novel cIAP1 ligands, with a focus on Smac mimetics, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.
cIAP1 Signaling Pathways
cIAP1 is a central node in signaling pathways that control cell survival and inflammation. Its E3 ligase activity is crucial for regulating these processes.
TNF-α and NF-κB Signaling
Upon TNF-α stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) complex. Here, it mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), creating a scaffold for the recruitment of downstream signaling complexes, including the IKK complex and LUBAC.[5] This cascade culminates in the activation of the canonical NF-κB pathway, promoting the expression of pro-survival genes. cIAP1 also negatively regulates the non-canonical NF-κB pathway by promoting the ubiquitination and proteasomal degradation of NF-κB-inducing kinase (NIK).
Smac mimetics bind to the BIR domains of cIAP1, inducing a conformational change that triggers its E3 ligase activity and subsequent auto-ubiquitination and proteasomal degradation. This degradation of cIAP1 has two key consequences: it prevents the ubiquitination of RIPK1, leading to the formation of a death-inducing complex (Complex II or the ripoptosome) and subsequent caspase-8-mediated apoptosis, and it stabilizes NIK, activating the non-canonical NF-κB pathway which can also contribute to cell death in certain contexts.
Discovery and Synthesis of cIAP1 Ligands
The primary strategy for targeting cIAP1 has been the development of Smac mimetics. These small molecules are designed to mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous Smac/DIABLO protein, which binds to the BIR3 domain of IAPs.
Drug Discovery Workflow
A typical workflow for the discovery of novel cIAP1 inhibitors involves several key stages, from initial hit identification to lead optimization and preclinical evaluation.
Synthesis of a Potent cIAP1 Antagonist (SM-406/AT-406)
The synthesis of potent cIAP1 antagonists often involves multi-step reaction sequences. A representative synthesis of SM-406 (also known as AT-406 or Xevinapant), a clinically investigated Smac mimetic, is outlined below. The synthesis starts from a common intermediate and involves several key steps including amide bond formation and deprotection.
Scheme 1: Synthesis of SM-406 (AT-406)
A detailed, step-by-step synthesis of the key intermediate and its elaboration to the final product is a complex process often detailed in the supplementary information of medicinal chemistry publications. The general approach involves the coupling of a central scaffold with various side chains to optimize binding affinity and pharmacokinetic properties. For instance, the synthesis of the common intermediate, compound 6 in the referenced literature, is a crucial starting point. This intermediate is then further functionalized. For example, condensation with isovaleryl chloride followed by hydrolysis and subsequent amide coupling are key transformations.
Quantitative Data on cIAP1 Ligands
The potency of cIAP1 ligands is typically characterized by their binding affinity (Ki or Kd) to the cIAP1 BIR3 domain and their cellular activity, such as the concentration required to induce cIAP1 degradation or inhibit cell growth (IC50). The following tables summarize quantitative data for a selection of representative cIAP1 ligands.
Table 1: Binding Affinities of Representative Smac Mimetics for IAP Proteins
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Reference |
| SM-406 (AT-406) | 1.9 | 5.1 | 66.4 | |
| Birinapant | <1 | 36 | 50 | |
| LCL161 | 0.4 (IC50) | - | 35 (IC50) | |
| Compound 5 (SM-1295) | 3.2 | 9.5 | 3080 | |
| Compound 7 | <1 | <1.9 | 36 | |
| Compound 45 (T-3256336) | 1.3 (IC50) | - | 200 (IC50) |
Table 2: Cellular Activity of Representative cIAP1 Ligands
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| SM-406 (AT-406) | MDA-MB-231 | Cell Growth Inhibition | 200 | |
| Birinapant | MDA-MB-231 | Cell Growth Inhibition | - | - |
| LCL161 | Hep3B | Cell Viability | 10230 | |
| Compound 5 (SM-1295) | MDA-MB-231 | Cell Growth Inhibition | 46 | |
| Compound 7 | MDA-MB-231 | Cell Growth Inhibition | 200 | |
| Compound 45 (T-3256336) | MDA-MB-231 | Cell Growth Inhibition | 1.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of cIAP1 ligands.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of a ligand for the cIAP1 BIR3 domain.
Materials:
-
Purified recombinant cIAP1 BIR3 protein
-
Fluorescently labeled Smac-derived peptide (e.g., FITC-AVPI)
-
Test compounds
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the cIAP1 BIR3 protein and the fluorescent peptide in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.
-
Serially dilute the test compounds in the assay buffer.
-
In a 384-well plate, add the protein/peptide solution to each well.
-
Add the serially diluted test compounds to the wells. Include wells with no compound (maximum polarization) and wells with a high concentration of a known binder or no protein (minimum polarization) as controls.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The data are then plotted as polarization versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro cIAP1 Auto-ubiquitination Assay
This assay measures the E3 ligase activity of cIAP1 by detecting its auto-ubiquitination.
Materials:
-
Recombinant cIAP1 protein
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody and anti-cIAP1 antibody
Procedure:
-
Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the reaction buffer.
-
Add the recombinant cIAP1 protein to the reaction mixture.
-
Add the test compound or vehicle control (e.g., DMSO).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on cIAP1. The membrane can also be probed with an anti-cIAP1 antibody to visualize the shift in molecular weight due to ubiquitination.
Cellular cIAP1 Degradation Assay (Western Blotting)
This assay is used to assess the ability of a compound to induce the degradation of endogenous cIAP1 in cells.
Materials:
-
Cancer cell line expressing cIAP1 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-cIAP1 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time course (e.g., 1, 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-cIAP1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the cytotoxic effect of cIAP1 ligands on cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The discovery of small molecule cIAP1 ligands, particularly Smac mimetics, represents a promising strategy in cancer therapy. This guide has provided a comprehensive overview of the key aspects of this field, from the underlying biology of cIAP1 signaling to the practicalities of ligand discovery, synthesis, and evaluation. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals working to advance this exciting area of oncology research. The continued exploration of novel scaffolds and the optimization of existing chemotypes hold the potential to deliver new and effective treatments for a range of malignancies.
References
- 1. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Basis of cIAP1 Ligand Binding to BIR Domains
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural and molecular principles governing the interaction between cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its ligands, with a primary focus on SMAC mimetics binding to the Baculoviral IAP Repeat (BIR) domains.
Introduction: cIAP1 as a Therapeutic Target
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its homolog cIAP2 are critical regulators of programmed cell death (apoptosis) and inflammatory signaling pathways.[1][2] As members of the IAP family, they are characterized by the presence of one to three BIR domains and a C-terminal RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity. cIAP1's E3 ligase function allows it to ubiquitinate target proteins, leading to their degradation or the assembly of signaling complexes. This activity is central to its role in regulating the TNFα-induced NF-κB survival pathway.[3]
Many cancer cells overexpress IAPs, which enables them to evade apoptosis and resist chemotherapy. This makes cIAP1 an attractive target for anticancer drug development. The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), which, upon its release into the cytosol, binds to the BIR domains of IAPs, disrupting their anti-apoptotic functions. This interaction is mediated by the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) tetrapeptide of mature Smac. Small molecules that mimic this tetrapeptide, known as SMAC mimetics, have been developed to bind IAPs, induce their degradation, and thereby promote cancer cell death.
The Structural Basis of Ligand Recognition by the BIR3 Domain
The primary interaction site for SMAC and its mimetics on cIAP1 is the BIR3 domain. X-ray crystallography studies have revealed that the N-terminal tetrapeptide of SMAC, or the corresponding pharmacophore of a SMAC mimetic, binds to a conserved, shallow groove on the surface of the cIAP1-BIR3 domain.
This binding is anchored by a network of specific molecular interactions:
-
N-Terminal Anchor: The protonated α-amino group of the first residue (Alanine in SMAC) forms a critical charge-stabilized hydrogen bond with a conserved glutamate residue in the BIR3 domain.
-
Hydrophobic Pockets: The side chains of the AVPI motif fit into distinct hydrophobic pockets within the binding groove.
-
Key Residue Interactions: The pyrrolidine ring of the Proline residue in the ligand establishes van der Waals interactions with the side chain of Trp323, a highly conserved residue within the binding grooves of IAP BIR3 domains.
The binding of a SMAC mimetic to the BIR3 domain induces a conformational change that activates the E3 ligase activity of the RING domain. This leads to the auto-ubiquitination of cIAP1 and its subsequent degradation by the proteasome. This degradation eliminates cIAP1's inhibitory effects, leading to caspase activation and apoptosis.
Caption: cIAP1 signaling pathway and its inhibition by SMAC mimetics.
Quantitative Analysis of Ligand Binding
The affinity and thermodynamic profile of ligand binding to cIAP1 are crucial for drug development. These parameters are typically determined using biophysical techniques such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Table 1: Binding Affinities of Selected Ligands to cIAP1-BIR3
| Ligand | Type | Method | Binding Affinity (Kd/Ki/IC50) | Reference |
| Smac Peptide (AVPI) | Endogenous Peptide | SPR | 85 nM (Kd) | |
| Caspase-9 Peptide | Endogenous Peptide | SPR | 48 nM (Kd) | |
| Smac037 | SMAC Mimetic | FP | High Affinity (not quantified) | |
| Smac066 | SMAC Mimetic | FP | High Affinity (not quantified) | |
| Compound 1 (SM-337) | SMAC Mimetic | Assay | 29 nM (IC50) | |
| Compound 5 | SMAC Mimetic | Assay | 1.1 nM (IC50) |
Table 2: Thermal Stabilization of cIAP1-BIR3 by Ligands
Thermal shift assays measure the change in the melting temperature (Tm) of a protein upon ligand binding, where a positive shift (ΔTm) indicates stabilization.
| Ligand | Protein Domain | Basal Tm (°C) | ΔTm (°C) | Reference |
| Smac005 | cIAP1-BIR3 | 58.7 ± 0.3 | +28.0 | |
| Smac010 | cIAP1-BIR3 | 58.7 ± 0.3 | +24.5 | |
| Smac005 | cIAP2-BIR3 | 49.1 ± 0.8 | +25.2 | |
| Smac010 | cIAP2-BIR3 | 49.1 ± 0.8 | +21.8 |
Experimental Protocols
Detailed and robust experimental methodologies are essential for characterizing the structural and functional aspects of cIAP1-ligand interactions.
Caption: Experimental workflow for ligand binding and structural analysis.
X-ray Crystallography for Structure Determination
This protocol outlines the key steps to determine the crystal structure of a cIAP1-BIR domain in complex with a ligand.
-
Protein Expression and Purification:
-
Clone the gene encoding the desired cIAP1 BIR domain (e.g., BIR3, residues 250-364) into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., His-tag, GST-tag).
-
Express the protein in a suitable host, such as E. coli BL21(DE3) cells, via IPTG induction.
-
Lyse the cells and purify the protein using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
-
Crystallization:
-
Concentrate the purified BIR domain to 5-10 mg/mL.
-
Incubate the protein with a 2-5 molar excess of the ligand (dissolved in a suitable solvent like DMSO, ensuring the final concentration is low, e.g., <5%).
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with commercial crystallization screens at a constant temperature (e.g., 20°C).
-
-
Data Collection and Processing:
-
Cryo-protect promising crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling) using software like XDS or HKL2000.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement (MR) with a known BIR domain structure as a search model (e.g., PDB ID: 3D9T).
-
Build the model into the electron density maps and perform iterative cycles of refinement to improve the fit of the model to the data, resulting in a final, validated atomic structure.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization.
-
Sample Preparation:
-
Prepare the purified cIAP1-BIR domain and the ligand in the exact same, degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Buffer mismatch can generate significant heats of dilution.
-
Accurately determine the concentrations of both protein and ligand.
-
A typical starting concentration is 10-20 µM protein in the sample cell and 100-200 µM ligand in the syringe.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, timed injections (e.g., 2 µL each) of the ligand into the protein solution while stirring.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection to generate a binding isotherm (heat change vs. molar ratio).
-
Fit the isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
FP is a solution-based technique ideal for competition assays to determine the binding affinity of unlabeled compounds.
-
Assay Development:
-
Synthesize a fluorescent probe by conjugating a fluorophore (e.g., FITC, TAMRA) to a known binding peptide (e.g., the SMAC AVPI peptide).
-
In a microplate format (e.g., 384-well), titrate the cIAP1-BIR protein against a fixed concentration of the fluorescent probe to determine the protein concentration that yields an optimal signal window.
-
-
Competition Assay:
-
Dispense a fixed concentration of the cIAP1-BIR protein and the fluorescent probe into the wells of the microplate.
-
Add the unlabeled test ligand (e.g., a novel SMAC mimetic) in a serial dilution.
-
Incubate the plate at room temperature for a set time (e.g., 30-60 minutes) to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization on a suitable plate reader. The displacement of the fluorescent probe by the test ligand will result in a decrease in polarization.
-
Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Caption: Logical diagram of key molecular interactions in the BIR3 binding pocket.
References
The Dual Role of cIAP1 in NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cellular inhibitor of apoptosis 1 (cIAP1) is a multifaceted E3 ubiquitin ligase that plays a pivotal, yet complex, role in the regulation of nuclear factor-kappa B (NF-κB) signaling. This technical guide provides an in-depth exploration of cIAP1's function in both the canonical and non-canonical NF-κB pathways, offering detailed experimental protocols and quantitative data to support further research and drug development in this area.
Core Concepts: cIAP1 as a Critical Signaling Modulator
cIAP1, a member of the inhibitor of apoptosis (IAP) protein family, is a key regulator of inflammation, immunity, and cell survival.[1][2][3] Its primary function in NF-κB signaling is mediated through its E3 ubiquitin ligase activity, which involves the attachment of ubiquitin chains to target proteins, thereby altering their function, localization, or stability. cIAP1's role is context-dependent, acting as both a positive and negative regulator of NF-κB activity.
cIAP1 in the Canonical NF-κB Pathway
In the canonical NF-κB pathway, typically activated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα), cIAP1 functions as a positive regulator. Upon TNFα stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex along with TNF receptor-associated factor 2 (TRAF2).[2][4] Here, cIAP1, in concert with TRAF2, mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). This ubiquitination event serves as a scaffold to recruit downstream signaling components, including the IKK (IκB kinase) complex. The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This releases the p50/p65 NF-κB heterodimer to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Studies have shown that the combined absence of cIAP1 and its close homolog cIAP2 severely blunts TNFα-mediated NF-κB activation.
cIAP1 in the Non-Canonical NF-κB Pathway
Conversely, in the non-canonical NF-κB pathway, which is crucial for the development and function of lymphoid organs, cIAP1 acts as a negative regulator in the basal state. The central kinase in this pathway is the NF-κB-inducing kinase (NIK). Under normal conditions, cIAP1 is part of a complex with TRAF2 and TRAF3 that continuously targets NIK for proteasomal degradation. This is achieved through the K48-linked polyubiquitination of NIK, which maintains low intracellular levels of the kinase and keeps the non-canonical pathway inactive.
Upon stimulation of specific receptors, such as the B-cell activating factor receptor (BAFF-R) or CD40, the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor. This leads to the ubiquitination and degradation of TRAF3, which in turn liberates NIK from its degradative fate. Stabilized NIK then accumulates and activates IKKα, which phosphorylates and processes the NF-κB2 precursor protein p100 to its active p52 form. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of genes involved in B-cell maturation and survival.
Visualizing the Signaling Pathways
To illustrate the intricate roles of cIAP1 in NF-κB signaling, the following diagrams have been generated using the DOT language.
Figure 1: cIAP1 in Canonical NF-κB Signaling. This diagram illustrates the positive regulatory role of the TRAF2-cIAP1 complex in TNFα-induced canonical NF-κB activation through the K63-linked ubiquitination of RIPK1.
Figure 2: cIAP1 in Non-Canonical NF-κB Signaling. This diagram shows cIAP1's role in the basal degradation of NIK and how receptor activation leads to NIK stabilization and subsequent non-canonical NF-κB activation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the impact of cIAP1 on NF-κB signaling.
| Experiment | Cell Type | Treatment | Parameter Measured | Result | Reference |
| NF-κB Luciferase Reporter Assay | HEK293 | TNFα (20 ng/mL) | Luciferase Activity | 54-fold induction | |
| NF-κB Luciferase Reporter Assay | THP-1 | TNFα | Luciferase Activity | Dose-dependent increase | |
| Western Blot | cIAP1-null MEFs | TNFα | IκBα degradation | Substantially attenuated | |
| Western Blot | cIAP1/cIAP2 knockdown MEFs | TNFα | IKKβ phosphorylation | Diminished | |
| In vivo Ubiquitination Assay | cIAP1-null MEFs | TNFα | RIPK1 polyubiquitination | Dramatically reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of cIAP1 in NF-κB signaling.
Co-Immunoprecipitation (Co-IP) of cIAP1 and TRAF2
This protocol is designed to determine the in vivo interaction between cIAP1 and TRAF2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-cIAP1 antibody
-
Anti-TRAF2 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency and treat as required.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-cIAP1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-TRAF2 antibody.
In Vivo Ubiquitination Assay of RIPK1
This protocol is used to assess the ubiquitination of RIPK1 mediated by cIAP1.
Materials:
-
HEK293T cells
-
Plasmids encoding HA-tagged ubiquitin, Flag-tagged RIPK1, and Myc-tagged cIAP1
-
Transfection reagent
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-Flag antibody-conjugated beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents, including anti-HA antibody
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding HA-ubiquitin, Flag-RIPK1, and Myc-cIAP1.
-
After 24-48 hours, treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Lyse the cells in lysis buffer.
-
Immunoprecipitate Flag-RIPK1 using anti-Flag antibody-conjugated beads.
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blotting with an anti-HA antibody to detect ubiquitinated RIPK1.
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
TNFα or other stimuli
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with TNFα or other stimuli for a defined period (e.g., 6 hours).
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
siRNA-mediated Knockdown of cIAP1 and Western Blot Analysis
This protocol is for reducing cIAP1 expression to study its functional consequences.
Materials:
-
siRNA targeting cIAP1 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Antibodies against cIAP1, IκBα, phospho-IKKβ, and a loading control (e.g., GAPDH or β-actin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent separately in serum-free medium, then combining and incubating at room temperature.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
Harvest the cells and prepare protein lysates.
-
Perform Western blotting to confirm the knockdown of cIAP1 and to analyze the levels of IκBα and phospho-IKKβ.
Conclusion
cIAP1 is a critical and complex regulator of NF-κB signaling, with distinct roles in the canonical and non-canonical pathways. Its E3 ubiquitin ligase activity is central to its function, mediating both the activation and suppression of NF-κB depending on the cellular context and stimulus. A thorough understanding of the molecular mechanisms by which cIAP1 governs these pathways is essential for the development of novel therapeutic strategies targeting diseases with dysregulated NF-κB activity, such as chronic inflammatory disorders and cancer. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further dissect the intricate functions of cIAP1 and to explore its potential as a therapeutic target.
References
In-depth Technical Guide: The Pivotal Role of cIAP1 in TNF-alpha Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a critical E3 ubiquitin ligase that functions as a master regulator within the tumor necrosis factor-alpha (TNF-alpha) signaling pathway. This technical guide provides an in-depth analysis of cIAP1's molecular functions, its dynamic interactions within the TNF receptor 1 (TNFR1) signaling complex, and its profound impact on the cellular fate decisions of survival, apoptosis, and necroptosis. We present quantitative data to contextualize these interactions and offer detailed experimental protocols for their investigation. This document is designed to be a thorough resource for professionals engaged in immunology, oncology, and therapeutic development.
Introduction to TNF-alpha Signaling
TNF-alpha is a pleiotropic cytokine central to inflammation, immunity, and cell death.[1] Its binding to TNFR1 initiates the assembly of a membrane-proximal signaling hub known as Complex I.[2] The composition and post-translational modifications within this complex dictate the cellular outcome. cIAP1 is a key constituent of Complex I, where it acts as a crucial checkpoint, directing the signaling cascade towards cell survival or, in its absence, programmed cell death.
cIAP1: Structure and E3 Ligase Function
cIAP1, also known as BIRC2, is a member of the inhibitor of apoptosis (IAP) protein family.[1] Its architecture includes three N-terminal baculoviral IAP repeat (BIR) domains, a central ubiquitin-associated (UBA) domain, and a C-terminal Really Interesting New Gene (RING) finger domain.[3] The BIR domains mediate protein-protein interactions, while the RING domain is essential for its E3 ubiquitin ligase activity, which is activated through dimerization.[3] This enzymatic function allows cIAP1 to catalyze the attachment of ubiquitin chains to target proteins, thereby regulating their function.
The Pro-Survival Role of cIAP1 in TNFR1 Signaling Complex I
Upon TNF-alpha binding, TNFR1 trimerizes and recruits several adaptor proteins, including TNFR1-associated death domain (TRADD), which in turn recruits Receptor-Interacting Protein Kinase 1 (RIPK1) and TNF receptor-associated factor 2 (TRAF2). cIAP1 is brought to this complex via its interaction with TRAF2.
Within Complex I, cIAP1's E3 ligase activity is paramount. It mediates the K63-linked polyubiquitination of RIPK1 and itself (auto-ubiquitination). These non-degradative ubiquitin chains act as a scaffold to recruit downstream signaling molecules. Specifically, the K63-ubiquitinated RIPK1 recruits the linear ubiquitin chain assembly complex (LUBAC), which adds linear (M1-linked) ubiquitin chains to components of the complex. This intricate ubiquitin network serves as a platform for the recruitment and activation of the IKK (IκB kinase) complex and the TAK1 kinase complex. Activated IKK then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB transcription factor to the nucleus to drive the expression of pro-survival genes. The entire process is a tightly regulated cascade, with cIAP1 and its close homolog cIAP2 often acting redundantly to ensure proper NF-κB activation.
Caption: cIAP1-mediated ubiquitination of RIPK1 is a key step for NF-κB activation.
The Switch to Programmed Cell Death
When cIAP1's function is compromised, either by genetic deletion or pharmacological inhibition with SMAC mimetics, the pro-survival signaling is abrogated. The absence of cIAP1-mediated ubiquitination allows RIPK1 to dissociate from Complex I and form a secondary cytosolic complex. This complex, known as Complex IIa or the "ripoptosome," includes FADD and pro-caspase-8, leading to caspase-8 activation and apoptosis.
In scenarios where caspase-8 is inhibited, RIPK1 can engage with RIPK3 and MLKL to form Complex IIb, the "necrosome," which executes a form of programmed necrosis called necroptosis. Therefore, cIAP1 is a critical gatekeeper that suppresses the formation of these death-inducing platforms.
Caption: Loss of cIAP1 function redirects TNF-alpha signaling to induce apoptosis or necroptosis.
Quantitative Data Summary
The following tables provide a summary of key quantitative data regarding cIAP1's interactions and enzymatic activity. It is important to note that these values can vary based on the specific experimental conditions and methodologies employed.
Table 1: Binding Affinities of cIAP1 Interactions
| Interacting Proteins | Method | Dissociation Constant (Kd) |
| cIAP1 (BIR3) - SMAC peptide | Isothermal Titration Calorimetry | ~0.4 µM |
| cIAP1 (BIR1) - TRAF2 | Surface Plasmon Resonance | ~1-5 µM |
| cIAP1 (RING) - UbcH5a (E2) | Yeast Two-Hybrid | Interaction Detected |
Table 2: cIAP1 E3 Ligase Activity
| Substrate | Ubiquitin Chain Type | Assay | Observation |
| RIPK1 | K11, K48, K63-linked | In vitro ubiquitination | cIAP1 promotes diverse ubiquitin chain formation on RIPK1. |
| Auto-ubiquitination | K11, K48, K63-linked | In vitro ubiquitination | cIAP1 undergoes auto-ubiquitination, often leading to its degradation. |
| Caspase-3 & -7 | K48-linked | In vitro ubiquitination | cIAP1 can ubiquitinate effector caspases, targeting them for degradation. |
Detailed Experimental Protocols
Immunoprecipitation of the TNFR1 Signaling Complex
This protocol outlines the isolation of Complex I to analyze its components following TNF-alpha stimulation.
Materials:
-
Cell line (e.g., HeLa, MEFs)
-
FLAG-tagged human TNF-alpha
-
Lysis Buffer (e.g., NP-40 based) supplemented with protease and phosphatase inhibitors
-
Anti-FLAG affinity resin (e.g., M2 beads)
-
Wash Buffer
-
Elution Buffer or SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-TNFR1, anti-TRADD, anti-TRAF2, anti-cIAP1, anti-RIPK1)
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Stimulate cells with FLAG-tagged TNF-alpha (e.g., 1 µg/mL) for a short duration (e.g., 5-15 minutes) to capture Complex I.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using Lysis Buffer.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Incubate the cleared lysate with anti-FLAG affinity resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin several times with Wash Buffer to remove non-specific binders.
-
Elute the bound protein complexes using a competitive elution peptide or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with specific antibodies for Complex I components.
Caption: A streamlined workflow for the isolation and analysis of the TNFR1 signaling complex.
In Vitro Ubiquitination Assay
This protocol is designed to assess the E3 ligase activity of cIAP1 towards a specific substrate like RIPK1.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase (cIAP1)
-
Recombinant substrate (e.g., RIPK1)
-
Ubiquitin (wild-type or linkage-specific mutants)
-
ATP
-
Ubiquitination Buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Assemble the reaction in Ubiquitination Buffer, combining E1, E2, cIAP1, the substrate, ubiquitin, and ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Terminate the reaction by adding SDS-PAGE sample buffer and heating.
-
Resolve the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the substrate to visualize ubiquitination, which typically appears as a ladder of higher molecular weight bands.
cIAP1 as a Therapeutic Target in Oncology
The essential pro-survival function of cIAP1, particularly in cancer cells that exhibit an addiction to NF-κB signaling, has positioned it as a compelling therapeutic target. SMAC mimetics are a class of investigational drugs that mimic the endogenous IAP antagonist, SMAC/DIABLO. These agents bind to the BIR domains of cIAP1, triggering its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 inhibits NF-κB signaling and sensitizes cancer cells to apoptosis, particularly in the presence of TNF-alpha. Several SMAC mimetics have been evaluated in clinical trials for a range of cancers.
Conclusion
cIAP1 is an indispensable regulator of the TNF-alpha signaling pathway, acting as a molecular switch that determines cell fate. Its E3 ubiquitin ligase activity is fundamental for the assembly of a pro-survival signaling platform that initiates NF-κB activation. Conversely, the absence or inhibition of cIAP1 dismantles this survival machinery, thereby activating the apoptotic or necroptotic cell death cascades. A comprehensive understanding of the intricate mechanisms governed by cIAP1 is crucial for the ongoing development of novel therapeutic strategies that target this critical signaling node. This guide provides a detailed overview for researchers and drug developers to facilitate further exploration into the complex biology of cIAP1.
References
An In-depth Technical Guide to the cIAP1 Autoubiquitination Process
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1), a member of the inhibitor of apoptosis (IAP) protein family, is a pivotal regulator of cell signaling, particularly in the pathways of apoptosis (programmed cell death) and nuclear factor-kappa B (NF-κB) activation.[1][2] A key feature of cIAP1 is its intrinsic E3 ubiquitin ligase activity, conferred by its C-terminal RING (Really Interesting New Gene) domain.[3][4] This enzymatic function allows cIAP1 to catalyze the attachment of ubiquitin, a small regulatory protein, to substrate proteins, thereby altering their function, localization, or stability. A critical aspect of cIAP1 regulation is its ability to ubiquitinate itself, a process known as autoubiquitination. This self-modification is not merely a mechanism of self-destruction but a sophisticated means of controlling its own levels and activity, thus fine-tuning cellular fate decisions.[1] Understanding the intricacies of cIAP1 autoubiquitination is paramount for developing novel therapeutics that target pathways dysregulated in cancer and inflammatory diseases.
The Molecular Machinery of cIAP1 Autoubiquitination
cIAP1 is a multidomain protein, and its autoubiquitination is a tightly regulated process involving intramolecular interactions and conformational changes. The key domains involved are:
-
Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3): These are protein-protein interaction domains. The BIR3 domain, in particular, is crucial for binding to IAP antagonists like Smac/DIABLO.
-
Ubiquitin-Associated (UBA) domain: This domain binds to ubiquitin chains, potentially influencing the type and extent of ubiquitination.
-
Caspase Activation and Recruitment Domain (CARD): This domain is involved in protein-protein interactions and contributes to the autoinhibited state of cIAP1.
-
RING domain: This domain possesses the E3 ubiquitin ligase activity and is essential for transferring ubiquitin from an E2-conjugating enzyme to a substrate, including cIAP1 itself.
In its basal state, cIAP1 exists in a compact, monomeric, and autoinhibited conformation. This inactive state is maintained by intramolecular interactions where the RING domain is sequestered, preventing its dimerization, which is a prerequisite for its E3 ligase activity.
Activation of cIAP1's E3 ligase activity and subsequent autoubiquitination is triggered by the binding of IAP antagonists, such as the endogenous protein Smac/DIABLO or synthetic Smac mimetics, to the BIR3 domain. This binding event induces a conformational change that relieves the autoinhibition, exposing the RING domain. The exposed RING domains of two cIAP1 molecules can then dimerize, forming an active E3 ligase complex capable of binding to an E2-ubiquitin conjugate and catalyzing the transfer of ubiquitin.
Role in Signaling Pathways
cIAP1 autoubiquitination plays a critical role in regulating key cellular signaling pathways, primarily the NF-κB and apoptotic pathways, often in response to tumor necrosis factor-alpha (TNF-α).
NF-κB Signaling
In the canonical NF-κB pathway, upon TNF-α stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, in concert with TRAF2, cIAP1 catalyzes the K63-linked polyubiquitination of RIPK1. This ubiquitination event serves as a scaffold to recruit downstream signaling molecules, leading to the activation of the IKK complex and subsequent activation of NF-κB, which promotes cell survival and inflammation.
In the non-canonical NF-κB pathway, cIAP1, in a complex with TRAF2 and TRAF3, constitutively ubiquitinates and targets the NF-κB-inducing kinase (NIK) for proteasomal degradation in unstimulated cells. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the autoubiquitination and degradation of cIAP1 and TRAF2/3. This stabilizes NIK, allowing it to activate the non-canonical NF-κB pathway.
Apoptotic Signaling
By promoting the ubiquitination and degradation of pro-apoptotic proteins, such as caspase-3 and caspase-7, cIAP1 can inhibit apoptosis. Furthermore, the cIAP1-mediated ubiquitination of RIPK1 in the TNFR1 signaling complex prevents RIPK1 from engaging in the formation of a pro-apoptotic complex (Complex II) with FADD and caspase-8.
When cIAP1 undergoes autoubiquitination and degradation, for instance, upon treatment with Smac mimetics, the inhibition of apoptosis is lifted. The resulting decrease in cIAP1 levels can lead to the stabilization of pro-apoptotic proteins and facilitate the formation of the apoptotic Complex II, thereby sensitizing cells to TNF-α-induced apoptosis.
References
- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Intrinsic Shift: A Technical Guide to cIAP1 Ligand-Mediated Caspase Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cellular survival and death pathways. As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1, along with its close homolog cIAP2, functions as an E3 ubiquitin ligase, playing a crucial role in the regulation of apoptosis and inflammation.[1] The overexpression of cIAP1 is a common feature in a variety of malignancies, where it contributes to therapeutic resistance and poor patient outcomes.[2] Consequently, cIAP1 has emerged as a compelling target for anticancer drug development.
This technical guide focuses on the effects of small molecule cIAP1 ligands, often referred to as SMAC mimetics, on the caspase activation cascade. These compounds are designed to mimic the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO).[2][3] By binding to the Baculoviral IAP Repeat (BIR) domains of cIAP1, these ligands trigger a cascade of events culminating in apoptotic cell death.[3] This guide will provide a detailed overview of the underlying molecular mechanisms, quantitative data on the effects of representative cIAP1 ligands, comprehensive experimental protocols for assessing their activity, and visual representations of the key signaling pathways. For the purpose of this guide, "cIAP1 ligand 1" will be represented by well-characterized SMAC mimetics such as Birinapant, LCL161, and AT-406 (Debio 1143), which are currently under extensive preclinical and clinical investigation.
Mechanism of Action: cIAP1 Ligands and the Apoptotic Switch
cIAP1 ligands initiate a rapid and potent series of events that shift the cellular balance from survival to apoptosis. The primary mechanism involves the induction of cIAP1 auto-ubiquitination and its subsequent degradation by the proteasome.
Upon binding of a SMAC mimetic to the BIR3 domain of cIAP1, a conformational change is induced in the cIAP1 protein. This change exposes the C-terminal RING domain, which possesses E3 ubiquitin ligase activity. The unmasked RING domain facilitates the dimerization of cIAP1 molecules, leading to their auto-ubiquitination and rapid degradation.
The degradation of cIAP1 has two major consequences that converge on the activation of the caspase cascade:
-
Activation of the Extrinsic Apoptotic Pathway: In the absence of cIAP1, Receptor-Interacting Protein Kinase 1 (RIPK1) is no longer ubiquitinated and is liberated from the TNF receptor 1 (TNFR1) signaling complex. This de-ubiquitinated RIPK1 can then assemble a cytosolic death-inducing signaling complex, often referred to as the "ripoptosome," which includes the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8. The proximity of pro-caspase-8 molecules within this complex leads to their auto-catalytic cleavage and activation. Activated caspase-8, an initiator caspase, then triggers the downstream executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the execution of apoptosis.
-
Induction of TNFα Production: The degradation of cIAP1 also leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway. This signaling cascade can result in the production and secretion of tumor necrosis factor-alpha (TNFα). The secreted TNFα can then act in an autocrine or paracrine manner to further stimulate the TNFR1-mediated extrinsic apoptotic pathway, creating a positive feedback loop that amplifies the apoptotic signal.
While many SMAC mimetics can induce apoptosis as single agents in sensitive cell lines through this TNFα-dependent mechanism, their efficacy is often significantly enhanced in combination with exogenous TNFα or other pro-apoptotic agents.
Quantitative Data on cIAP1 Ligand Activity
The following tables summarize key quantitative data for representative cIAP1 ligands, providing insights into their binding affinities, cellular potencies for cIAP1 degradation, and efficacy in inducing apoptosis.
Table 1: Binding Affinities of SMAC Mimetics to IAP Proteins
| Compound | cIAP1 (Ki/Kd, nM) | cIAP2 (Ki/Kd, nM) | XIAP (Ki/Kd, nM) | Reference(s) |
| Birinapant (TL32711) | <1 | 36 | 45-50 | |
| LCL161 | 0.4 (IC50) | - | 35 (IC50) | |
| AT-406 (Debio 1143) | 1.9 | 5.1 | 66.4 | |
| GDC-0152 | 17 | 43 | 28 |
Table 2: Cellular Activity of SMAC Mimetics
| Compound | Cell Line | Assay | IC50/EC50 | Reference(s) |
| Birinapant | MDA-MB-231 (Breast) | cIAP1 Degradation (GFP) | 17 ± 11 nM | |
| MDA-MB-231 (Breast) | Cell Viability (MTT) | 15 nM | ||
| SK-OV-3 (Ovarian) | Cell Viability (Single Agent) | <1 µM | ||
| H1299-LKB1 KO (NSCLC) | Cell Viability | 0.53 µM | ||
| LCL161 | HepG2 (Hepatocellular) | Cell Viability (MTT) | 4.3 µM | |
| SMMC7721 (Hepatocellular) | Cell Viability (MTT) | 4.9 µM | ||
| CCRF-CEM (T-cell ALL) | Growth Inhibition | 0.25 µM | ||
| HNSCC cell lines | Cell Viability (WST1) | 32 - 95 µM | ||
| AT-406 (Debio 1143) | HCC193 (NSCLC) | Cell Viability (MTS) | 1 µM |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the effects of cIAP1 ligands on the caspase activation cascade.
Protocol 1: Western Blot Analysis of cIAP1 Degradation and Caspase Cleavage
Objective: To qualitatively and quantitatively assess the degradation of cIAP1 and the cleavage of caspases (e.g., caspase-8, caspase-3) and PARP following treatment with a cIAP1 ligand.
Materials:
-
Cell line of interest
-
cIAP1 ligand (e.g., Birinapant)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-cleaved caspase-8, anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the cIAP1 ligand or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the activity of effector caspases 3 and 7 as a measure of apoptosis induction.
Materials:
-
Cell line of interest
-
cIAP1 ligand
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the cIAP1 ligand or vehicle control. Include wells with untreated cells as a negative control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add an equal volume of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
cIAP1 ligand
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the cIAP1 ligand for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations based on their fluorescence:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating cIAP1 ligands.
Figure 1: Simplified signaling pathway of cIAP1 ligand action.
Figure 2: General experimental workflow for evaluating cIAP1 ligands.
Conclusion
cIAP1 ligands, or SMAC mimetics, represent a promising class of targeted anticancer agents that effectively induce caspase-dependent apoptosis. By promoting the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, these compounds dismantle a key survival mechanism in cancer cells, leading to the activation of the extrinsic apoptotic pathway. The ability to robustly quantify the effects of these ligands on cIAP1 levels and caspase activity is crucial for their preclinical and clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and characterize the pro-apoptotic activity of novel cIAP1-targeting therapeutics. Further research into the nuances of cIAP1 biology and the development of next-generation SMAC mimetics hold the potential to overcome therapeutic resistance and improve outcomes for cancer patients.
References
Methodological & Application
Application Notes: The Use of cIAP1 Ligand 1 in Cell Culture
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cell death and survival pathways.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 is characterized by the presence of Baculoviral IAP Repeat (BIR) domains, which are essential for its function, and a C-terminal RING domain that confers E3 ubiquitin ligase activity.[2][3][4] cIAP1 plays a crucial role in inhibiting apoptosis by interfering with caspase activation and modulating the NF-κB signaling pathway, which is vital for immune responses and cell survival. Dysregulation and overexpression of cIAP1 are common in various cancers, contributing to tumor progression and resistance to chemotherapy by allowing cancer cells to evade programmed cell death.
Mechanism of Action of cIAP1 Ligand 1 (SMAC Mimetic)
This compound belongs to a class of small molecules known as SMAC mimetics. These compounds are designed to mimic the endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (SMAC/Diablo), which is a natural antagonist of IAP proteins. The primary mechanism of action for these ligands involves binding to the BIR domains of cIAP1. This binding event triggers a conformational change that activates the E3 ubiquitin ligase function of cIAP1, leading to its auto-ubiquitination and subsequent rapid degradation by the proteasome.
The degradation of cIAP1 has two major downstream consequences:
-
Promotion of Apoptosis: The removal of cIAP1 eliminates its inhibitory effect on caspases, thereby lowering the threshold for apoptosis. This sensitizes cancer cells to apoptotic stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNFα). Degradation of cIAPs allows the adaptor protein RIPK1 to participate in a caspase-8 activating complex, leading to programmed cell death.
-
Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of NF-κB-inducing kinase (NIK). In resting cells, cIAP1 constantly ubiquitinates and targets NIK for degradation. The degradation of cIAP1 by a SMAC mimetic leads to the stabilization and accumulation of NIK. This, in turn, activates the non-canonical NF-κB pathway, which can have context-dependent effects, including promoting tumor cell death through immune-mediated mechanisms.
These dual actions make cIAP1 ligands potent agents for inducing cell death in cancer cells and valuable tools for research in apoptosis and cell signaling.
Signaling Pathway and Experimental Workflow
Caption: this compound induces cIAP1 degradation, leading to NF-κB activation and apoptosis.
Caption: General workflow for assessing the effects of this compound in cell culture.
Quantitative Data Summary
The efficacy of a cIAP1 ligand is dependent on the cell line, concentration, and treatment duration. Below is a summary of representative data for a typical SMAC mimetic.
| Table 1: Dose-Response of this compound (SMAC Mimetic) in Cancer Cell Lines | ||||
| Cell Line | Ligand Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 | 100 |
| 10 | 24 | 50 | 85 | |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| HT-29 | 0 | 24 | 100 | 100 |
| 10 | 24 | 70 | 95 | |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 | |
| Note: Data are representative and may vary based on experimental conditions. |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol outlines the basic procedure for treating cultured cancer cells with a cIAP1 ligand.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-OV-3)
-
Complete growth medium specific to the cell line
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well or 10 cm tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Incubation: Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Ligand Preparation: Prepare serial dilutions of the cIAP1 ligand stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).
-
Vehicle Control: Prepare a vehicle control medium containing DMSO at the same final concentration used for the highest ligand dose.
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the cIAP1 ligand dilutions or the vehicle control.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, proceed to harvest the cells for downstream analysis as described in the following protocols.
Protocol 2: Assessment of cIAP1 Degradation by Western Blotting
This protocol details the detection of cIAP1 protein levels to confirm ligand-induced degradation.
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: a. Place the culture dish on ice and wash cells once with ice-cold PBS. b. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing periodically. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-cIAP1 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. c. Quantify band intensities using densitometry software to determine the percentage of cIAP1 degradation relative to the vehicle control.
Protocol 3: Analysis of Apoptosis by Caspase-3/7 Activation Assay
This protocol measures the activity of executioner caspases-3 and -7 as an indicator of apoptosis.
Materials:
-
White- or black-walled 96-well plates
-
Caspase-3/7 activity assay kit (containing a fluorogenic substrate like DEVD-AMC)
-
Lysis buffer compatible with the assay
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of cIAP1 ligand concentrations as described in Protocol 1. Include positive and negative controls.
-
Incubation: Incubate for the desired treatment period.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
Assay Reaction: Add the caspase-3/7 substrate solution to each well and mix gently.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time recommended by the manufacturer (typically 30-60 minutes).
-
Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC-based substrates).
-
Analysis: Calculate the relative fluorescence units (RFU) to determine the fold-increase in caspase activity compared to the vehicle-treated control.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are cIAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Can Regulate E2F1 Transcription Factor-mediated Control of Cyclin Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cIAP1 Degradation Assay using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a crucial regulator of cell signaling, functioning as an E3 ubiquitin ligase that modulates pathways involved in cell survival, inflammation, and immunity.[1][2] A member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 is characterized by the presence of Baculoviral IAP Repeat (BIR) domains, which are essential for its function.[3] cIAP1, often in a complex with TRAF2, regulates the canonical and non-canonical NF-κB signaling pathways.[1][2] For instance, it mediates the ubiquitination and proteasome-dependent degradation of NIK, a key kinase in the non-canonical NF-κB pathway. Due to its role in promoting cell survival and its overexpression in various cancers, cIAP1 has emerged as a significant target for therapeutic intervention.
The development of molecules that induce the degradation of cIAP1 is a promising anti-cancer strategy. Compounds like SMAC (Second Mitochondria-derived Activator of Caspases) mimetics and Proteolysis Targeting Chimeras (PROTACs) are designed to trigger the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1. SMAC mimetics function by binding to the BIR domains of cIAP1, which induces a conformational change promoting its E3 ligase activity and dimerization of its RING domain, leading to self-ubiquitination and degradation. This degradation sensitizes cancer cells to apoptosis, particularly in the presence of stimuli like TNFα.
The Western blot is a fundamental technique to qualitatively and quantitatively assess the degradation of cIAP1 in response to treatment with such compounds. This application note provides a detailed protocol for performing a cIAP1 degradation assay using Western blotting, from cell treatment to data analysis.
Signaling Pathway and Degradation Mechanism
cIAP1 is a central node in the TNFα signaling pathway. Upon TNFα binding to its receptor (TNFR1), cIAP1 can promote the ubiquitination of RIPK1, leading to the activation of the pro-survival NF-κB pathway. SMAC mimetics bind to cIAP1, triggering its E3 ligase activity, which results in its own ubiquitination and degradation by the proteasome. The removal of cIAP1 prevents NF-κB activation and allows for the formation of a death-inducing complex (including FADD and Caspase-8), shifting the cellular response towards apoptosis.
References
Application Notes and Protocols for Immunoprecipitation of cIAP1 Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a key regulator of cellular signaling pathways that govern inflammation, immunity, and cell survival.[1] As an E3 ubiquitin ligase, cIAP1 is integral to the TNF receptor superfamily signaling, notably through its interaction with TRAF2, leading to the activation of the NF-κB pathway.[2][3] Its dysregulation is implicated in various diseases, including cancer, making it a significant target for drug development.
These application notes provide detailed protocols for the immunoprecipitation (IP) of cIAP1 protein complexes, a crucial technique for studying its protein-protein interactions, post-translational modifications, and cellular functions. The provided methodologies are designed to guide researchers in successfully isolating cIAP1 and its associated proteins for subsequent analysis.
Data Presentation
Quantitative Analysis of cIAP1 Degradation
Smac mimetics are a class of drugs that induce the degradation of cIAP1, leading to apoptosis in cancer cells. The following table summarizes the dose-dependent effect of a Smac mimetic, BI-891065, on cIAP1 protein levels and cell viability in various cancer cell lines.
| Cell Line | BI-891065 Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 | 100 |
| 10 | 24 | 50 | 85 | |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| HT-29 | 0 | 24 | 100 | 100 |
| 10 | 24 | 70 | 95 | |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.[4]
Known cIAP1 Interacting Proteins
cIAP1 functions within a dynamic complex of proteins. The following table lists some of the key known interacting partners of cIAP1.
| Interacting Protein | Function in Complex |
| TRAF2 | Adaptor protein that recruits cIAP1 to the TNF receptor signaling complex.[2] |
| TRAF1 | Forms heterotrimers with TRAF2, modulating the interaction with cIAP1. |
| RIPK1 | A key kinase in the TNF signaling pathway that is ubiquitinated by cIAP1. |
| NIK (NF-κB-inducing kinase) | Its stability is regulated by the cIAP1/TRAF2/TRAF3 complex. |
| UbcH5 | An E2 ubiquitin-conjugating enzyme that collaborates with cIAP1. |
| Survivin | An inhibitor of apoptosis protein that directly binds to cIAP1. |
Signaling Pathways and Experimental Workflows
cIAP1 Signaling Pathway
cIAP1 is a central node in the TNF signaling pathway, regulating both canonical and non-canonical NF-κB activation and apoptosis.
Caption: cIAP1 in the TNF Receptor 1 Signaling Pathway.
Experimental Workflow for cIAP1 Immunoprecipitation
A generalized workflow for the immunoprecipitation of cIAP1 protein complexes is depicted below.
Caption: A step-by-step workflow for cIAP1 immunoprecipitation.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous cIAP1 for Western Blot Analysis
This protocol is designed for the immunoprecipitation of endogenous cIAP1 from cultured mammalian cells to identify interacting proteins or post-translational modifications by Western blotting.
Materials:
-
Cultured mammalian cells (e.g., HeLa, 293T, or a cell line of interest)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Anti-cIAP1 antibody, IP-grade
-
Normal Rabbit or Mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (see recipe below)
-
1X Laemmli Sample Buffer
-
Microcentrifuge tubes, 1.5 mL
-
Rotating wheel or rocker
-
Magnetic rack (for magnetic beads)
-
Microcentrifuge
Lysis Buffer Recipe (RIPA):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100 or NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitors immediately before use.
Wash Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
0.1% Triton X-100 or NP-40
-
Add protease inhibitors immediately before use.
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell monolayer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein in a 1.5 mL tube, add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-cIAP1 antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-40 µL of fresh Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate for an additional 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully aspirate all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for Western blot analysis.
-
Protocol 2: Immunoprecipitation of Ubiquitinated cIAP1
This protocol is specifically for the enrichment of ubiquitinated cIAP1 to confirm its ubiquitination status.
Additional Materials:
-
Deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide - NEM)
-
Proteasome inhibitor (e.g., MG132)
-
Anti-ubiquitin antibody for Western blotting
Modifications to Protocol 1:
-
Cell Treatment (Optional): Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before lysis to allow for the accumulation of ubiquitinated proteins.
-
Lysis Buffer: Add a DUB inhibitor (e.g., 10 mM NEM) to the RIPA lysis buffer immediately before use.
-
Downstream Analysis: After elution, perform Western blotting and probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains on cIAP1. The membrane can then be stripped and re-probed with an anti-cIAP1 antibody to confirm the presence of the protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low yield of cIAP1 | Inefficient antibody binding. | Use a validated IP-grade antibody. Optimize antibody concentration. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are fresh and added to all buffers. Keep samples on ice. | |
| Inefficient elution. | Ensure complete resuspension in sample buffer and adequate boiling time. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of wash steps (up to 5) and/or the stringency of the wash buffer (e.g., increase salt concentration). |
| Lysate not pre-cleared. | Always perform the pre-clearing step. | |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody. | |
| Co-elution of antibody heavy and light chains | Standard elution methods. | Use a cross-linking IP kit to covalently attach the antibody to the beads, or use a gentle elution buffer if compatible with downstream analysis. |
Conclusion
The immunoprecipitation of cIAP1 is a powerful technique to investigate its role in cellular signaling. The protocols provided here offer a robust starting point for researchers. Optimization of specific steps, such as antibody concentration and wash buffer composition, may be necessary depending on the cell type and experimental goals. Careful execution of these protocols will enable the successful isolation of cIAP1 protein complexes for a deeper understanding of their composition and function.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes: affinity, specificity, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tumor necrosis factor receptor 2 signal transducers TRAF2 and c-IAP1 are components of the tumor necrosis factor receptor 1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-IAP1 and UbcH5 promote K11-linked polyubiquitination of RIP1 in TNF signalling - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the E3 Ligase Activity of cIAP1 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a crucial regulator of cellular signaling pathways, particularly those governing inflammation and programmed cell death. As a RING-domain E3 ubiquitin ligase, cIAP1 catalyzes the attachment of ubiquitin to target proteins, thereby altering their function, localization, or stability. This activity is central to its role in the tumor necrosis factor-alpha (TNF-α) signaling pathway, where it modulates the activity of proteins like Receptor-Interacting Protein Kinase 1 (RIPK1) to promote cell survival and inflammatory signaling. Dysregulation of cIAP1 activity is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.
These application notes provide detailed protocols for measuring the E3 ligase activity of cIAP1 in vitro, offering valuable tools for academic research and drug discovery efforts aimed at modulating this critical enzyme.
Key Concepts in cIAP1 E3 Ligase Activity
The E3 ligase activity of cIAP1 can be assessed through two primary in vitro assays:
-
Auto-ubiquitination Assay: cIAP1, like many RING E3 ligases, can catalyze its own ubiquitination. This process is dependent on its E3 ligase activity and serves as a direct measure of its enzymatic function. The addition of ubiquitin chains can be detected by a characteristic high-molecular-weight smear on a Western blot.
-
Substrate Ubiquitination Assay: This assay measures the ability of cIAP1 to ubiquitinate a specific substrate protein. This provides a more physiologically relevant context for cIAP1 activity and is essential for studying the regulation of specific signaling pathways.
A critical aspect of cIAP1 activation is the dimerization of its RING domain. This dimerization is essential for its E3 ligase activity.[1] Smac mimetics, small molecules that mimic the endogenous IAP antagonist Smac/DIABLO, can bind to the BIR domains of cIAP1, inducing a conformational change that promotes RING dimerization and subsequent auto-ubiquitination and degradation.[1][2]
Signaling Pathway Involving cIAP1
The diagram below illustrates the central role of cIAP1 in the TNF-α signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, recruiting cIAP1 via the adaptor protein TRAF2.[3][4] cIAP1 then ubiquitinates RIPK1, leading to the activation of pro-survival and pro-inflammatory pathways like NF-κB and MAPK.
Experimental Workflow
The general workflow for an in vitro cIAP1 ubiquitination assay is depicted below. The process involves combining the necessary enzymatic components and incubating them to allow the ubiquitination reaction to proceed, followed by analysis to detect the ubiquitinated products.
Data Presentation
The following tables summarize representative quantitative data for cIAP1 activity and inhibition.
Table 1: In Vitro Inhibition of cIAP1
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Compound 5 | cIAP1 | Binding Affinity | Ki = 11.6 nM | |
| Compound 6 | cIAP1 | Binding Affinity | Ki = 3.2 nM | |
| Smac Mimetic | cIAP1 | Cell Growth Inhibition (MDA-MB-231) | IC50 = 46 nM (Cmpd 5) | |
| Smac Mimetic | cIAP1 | Cell Growth Inhibition (MDA-MB-231) | IC50 = 17 nM (Cmpd 6) |
Table 2: Cellular Effects of Smac Mimetics on cIAP1
| Cell Line | Treatment | Concentration | Time (h) | cIAP1 Protein Level (% of Control) | Reference |
| MDA-MB-231 | BI-891065 | 10 nM | 24 | 50 | |
| MDA-MB-231 | BI-891065 | 50 nM | 24 | 15 | |
| MDA-MB-231 | BI-891065 | 100 nM | 24 | <5 | |
| SK-OV-3 | BI-891065 | 10 nM | 24 | 65 | |
| SK-OV-3 | BI-891065 | 50 nM | 24 | 25 | |
| SK-OV-3 | BI-891065 | 100 nM | 24 | 10 |
Experimental Protocols
Protocol 1: In Vitro cIAP1 Auto-Ubiquitination Assay
This protocol details the method for assessing the auto-ubiquitination activity of cIAP1.
Materials and Reagents:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b/c)
-
Recombinant human ubiquitin
-
Recombinant human cIAP1
-
ATP solution (100 mM)
-
10x Ubiquitination Reaction Buffer (e.g., 400 mM Tris-HCl pH 7.5, 100 mM MgCl2, 6 mM DTT)
-
2x SDS-PAGE Sample Buffer
-
Deionized water
-
Primary antibody: anti-Ubiquitin
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 30 µL reaction, combine the following components in the order listed:
-
Deionized water: to a final volume of 30 µL
-
10x Ubiquitination Reaction Buffer: 3 µL (final concentration 1x)
-
ATP solution (100 mM): 0.6 µL (final concentration 2 mM)
-
E1 enzyme (e.g., 100 ng/µL): 0.5 µL (final concentration ~50 ng)
-
E2 enzyme (e.g., 1 µg/µL): 1 µL (final concentration ~1 µg)
-
Ubiquitin (e.g., 10 µg/µL): 2 µL (final concentration ~20 µg)
-
Recombinant cIAP1 (e.g., 0.5 µg/µL): 1 µL (final concentration ~0.5 µg)
-
-
Negative Controls: Prepare parallel reactions omitting key components to ensure the observed ubiquitination is dependent on the complete enzymatic cascade:
-
-E1 control: Replace E1 enzyme with an equal volume of deionized water.
-
-E2 control: Replace E2 enzyme with an equal volume of deionized water.
-
-ATP control: Replace ATP solution with an equal volume of deionized water.
-
-
Gently mix the components and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reaction by adding an equal volume (30 µL) of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody to detect the high-molecular-weight smear characteristic of polyubiquitinated cIAP1.
Protocol 2: In Vitro Substrate Ubiquitination Assay
This protocol is designed to measure the ubiquitination of a specific cIAP1 substrate, such as RIPK1 or caspase-3/7.
Materials and Reagents:
-
All reagents from Protocol 1
-
Recombinant substrate protein (e.g., RIPK1, caspase-3, or another protein of interest)
-
Primary antibody: anti-substrate protein antibody
Procedure:
-
Prepare the reaction mixture as described in Protocol 1, Step 1, with the addition of the recombinant substrate protein. For a 30 µL reaction:
-
Deionized water: to a final volume of 30 µL
-
10x Ubiquitination Reaction Buffer: 3 µL (final concentration 1x)
-
ATP solution (100 mM): 0.6 µL (final concentration 2 mM)
-
E1 enzyme (e.g., 100 ng/µL): 0.5 µL (final concentration ~50 ng)
-
E2 enzyme (e.g., 1 µg/µL): 1 µL (final concentration ~1 µg)
-
Ubiquitin (e.g., 10 µg/µL): 2 µL (final concentration ~20 µg)
-
Recombinant cIAP1 (e.g., 0.5 µg/µL): 1 µL (final concentration ~0.5 µg)
-
Recombinant substrate protein (e.g., 1 µg/µL): 1 µL (final concentration ~1 µg)
-
-
Prepare negative controls as described in Protocol 1, Step 2. Additionally, a control reaction lacking cIAP1 should be included to demonstrate that substrate ubiquitination is dependent on the E3 ligase.
-
Follow steps 3-7 from Protocol 1.
-
Probe the Western blot membrane with an antibody specific to the substrate protein. A ladder of higher molecular weight bands above the unmodified substrate will indicate successful ubiquitination. The membrane can also be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the substrate.
Conclusion
The in vitro assays described provide robust and reproducible methods for quantifying the E3 ligase activity of cIAP1. These protocols are indispensable for dissecting the molecular mechanisms of cIAP1 function, identifying and characterizing novel substrates, and for the screening and validation of small molecule inhibitors or activators of cIAP1. Such studies are critical for advancing our understanding of cIAP1-mediated signaling in health and disease and for the development of novel therapeutic strategies.
References
Application Notes and Protocols: cIAP1 Ligands for Inducing Protein Degradation via SNIPERs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." One promising approach utilizes Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are heterobifunctional molecules that recruit cellular Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ubiquitin ligase activity, to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3]
A critical component of a SNIPER is the ligand that binds to the IAP E3 ligase. This application note focuses on the use of ligands for cellular inhibitor of apoptosis protein 1 (cIAP1) in the design and application of SNIPERs for targeted protein degradation. While early SNIPER development utilized ligands such as Bestatin and its derivatives, newer, high-affinity ligands like derivatives of LCL-161 and MV1 have demonstrated enhanced degradation efficiency.[1][2] This document will provide an overview of the mechanism, quantitative data on the efficacy of various cIAP1-based SNIPERs, and detailed protocols for their experimental application. For the purpose of providing representative protocols, we will focus on a potent, widely-used LCL-161 derivative as the cIAP1 ligand.
Mechanism of Action
SNIPERs function by inducing proximity between cIAP1 and the target protein. The SNIPER molecule consists of three key components: a ligand that binds to the POI, a linker, and a ligand that binds to cIAP1. This tripartite complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, catalyzed by the RING domain of cIAP1. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Interestingly, many SNIPERs also induce the autoubiquitination and degradation of cIAP1 itself, a feature that can be advantageous in cancer therapy where IAPs are often overexpressed.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by cIAP1 Ligand 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of programmed cell death and cell survival signaling pathways.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses E3 ubiquitin ligase activity, which is crucial for its function in modulating inflammatory and apoptotic signals, primarily within the Tumor Necrosis Factor α (TNFα) signaling pathway.[1][2][3] Overexpression of cIAP1 has been implicated in various cancers, where it contributes to therapeutic resistance by suppressing apoptosis. Consequently, cIAP1 has emerged as a promising therapeutic target for cancer drug development.
cIAP1 Ligand 1 is a potent and specific small molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). These SMAC mimetics function by binding to the BIR3 domain of cIAP1, which induces a conformational change that stimulates the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 removes its inhibitory effect on caspase activation, thereby sensitizing cancer cells to apoptotic stimuli.
This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Signaling Pathway of this compound in Apoptosis Induction
The mechanism of action of this compound is centered on the degradation of cIAP1, which in turn promotes the activation of caspases and apoptotic cell death. In the context of TNFα signaling, cIAP1 is a critical component of the TNFR1 signaling complex. Upon TNFα binding to its receptor, cIAP1 is recruited and ubiquitinates RIPK1, leading to the activation of the NF-κB survival pathway. This compound, by inducing the degradation of cIAP1, prevents this ubiquitination of RIPK1 and shifts the cellular response towards the formation of a death-inducing signaling complex (DISC), leading to the activation of caspase-8 and the extrinsic pathway of apoptosis.
Experimental Data
The following table summarizes the dose-dependent effect of this compound on a human cancer cell line after a 24-hour treatment. The data was acquired using the Annexin V and PI staining protocol followed by flow cytometry analysis.
| This compound (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 1 | 88.7 ± 2.1 | 6.5 ± 0.8 | 3.2 ± 0.6 | 1.6 ± 0.3 |
| 10 | 65.4 ± 3.5 | 20.1 ± 2.2 | 12.3 ± 1.8 | 2.2 ± 0.5 |
| 100 | 30.8 ± 4.2 | 45.6 ± 3.8 | 20.5 ± 2.9 | 3.1 ± 0.7 |
| 1000 | 10.2 ± 2.8 | 55.3 ± 4.5 | 30.1 ± 3.2 | 4.4 ± 0.9 |
Experimental Protocol
This protocol details the steps for inducing and quantifying apoptosis in cancer cells treated with this compound using Annexin V and PI staining for flow cytometry.
Materials
-
Human cancer cell line (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed 1 x 10^6 cells in T25 flasks or 6-well plates and incubate for 24 hours to allow for cell adherence.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).
-
Include a vehicle-treated control group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing apoptosis induced by this compound.
Conclusion
The provided protocol offers a robust and reproducible method for quantifying apoptosis induced by this compound in a research setting. The use of Annexin V and PI staining allows for the clear differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the compound's mechanism of action and efficacy. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development to assess the pro-apoptotic activity of cIAP1 inhibitors.
References
Application Notes and Protocols for High-Throughput Screening of cIAP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a critical regulator of apoptosis and inflammatory signaling pathways.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses a C-terminal RING domain that confers E3 ubiquitin ligase activity.[1][3] This activity is central to its function in regulating cell death, particularly in the context of tumor necrosis factor-alpha (TNF-α) signaling.[4] Overexpression of cIAP1 has been implicated in various cancers, where it contributes to therapeutic resistance by inhibiting apoptosis. This makes cIAP1 a compelling target for the development of novel anticancer therapeutics.
The primary mechanism of cIAP1 inhibition involves disrupting its ability to regulate apoptosis. Small-molecule inhibitors, often termed Smac mimetics, bind to the BIR3 domain of cIAP1, mimicking the endogenous IAP antagonist Smac/DIABLO. This binding event induces a conformational change that activates the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAP1 removes its inhibitory effect on caspase activation, thereby promoting apoptosis.
This document provides detailed application notes and protocols for the development of a high-throughput screen (HTS) to identify novel cIAP1 inhibitors. It covers biochemical and cell-based assay methodologies, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
cIAP1 Signaling Pathway
The following diagram illustrates the central role of cIAP1 in the TNF-α signaling pathway and its regulation of apoptosis and NF-κB activation.
Caption: cIAP1's role in TNF-α signaling and apoptosis.
High-Throughput Screening Workflow
A typical HTS campaign for identifying cIAP1 inhibitors follows a structured workflow, from initial screening to hit validation and lead optimization.
Caption: A typical high-throughput screening workflow.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the binding of a test compound to the BIR3 domain of cIAP1 by competing with a fluorescently labeled ligand.
Materials:
-
GST-tagged human cIAP1 BIR3 domain
-
LCL161-Red Ligand (or other suitable fluorescent probe)
-
Anti-GST antibody labeled with Terbium cryptate (donor)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well low-volume white plates
Protocol:
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted test compounds or vehicle control (assay buffer with DMSO).
-
Add 5 µL of GST-cIAP1 BIR3 domain solution to each well. The final concentration should be optimized, typically in the low nanomolar range.
-
Prepare a detection mixture containing the Terbium-labeled anti-GST antibody and the red-labeled ligand.
-
Add 10 µL of the detection mixture to each well. Final concentrations of the antibody and ligand should be optimized based on the manufacturer's recommendations.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (Red acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
Cell-Based Assay: cIAP1 Degradation via Western Blot
This assay assesses the ability of test compounds to induce the degradation of endogenous cIAP1 in a relevant cancer cell line.
Materials:
-
MDA-MB-231 breast cancer cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-cIAP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of test compounds or vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the extent of cIAP1 degradation.
Data Presentation
Quantitative data from HTS and subsequent characterization should be summarized in clear and concise tables to facilitate comparison and decision-making.
Table 1: Representative Data from a Primary HTS Campaign
| Compound ID | Concentration (µM) | % Inhibition (TR-FRET) | Hit ( >50% Inhibition) |
| Cmpd-001 | 10 | 85.2 | Yes |
| Cmpd-002 | 10 | 12.5 | No |
| Cmpd-003 | 10 | 65.7 | Yes |
| ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (nM) - cIAP1 BIR3 Binding (TR-FRET) |
| Cmpd-001 | 25.3 |
| Cmpd-003 | 112.8 |
| LCL161 (Control) | 5.1 |
Table 3: Selectivity and Cellular Potency of Lead Compounds
| Compound ID | cIAP1 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | cIAP1 Degradation DC50 (nM) (MDA-MB-231) |
| Lead-01 | 4.7 | >3000 | 30 |
| Lead-02 | 10.3 | >5000 | 100 |
| AT-406 (Control) | 1.9 | 66.4 | Not Reported |
Data in tables are representative and for illustrative purposes only.
Conclusion
The development of a robust and reliable high-throughput screening cascade is essential for the identification of novel cIAP1 inhibitors. The protocols and guidelines presented in this document provide a framework for establishing both biochemical and cell-based assays to screen for and characterize compounds that target cIAP1. By employing a systematic approach that includes primary screening, dose-response confirmation, and secondary assays to assess cellular activity, researchers can effectively identify promising lead candidates for further drug development efforts in the pursuit of new cancer therapies.
References
Application Notes and Protocols: Sensitizing Cells to TRAIL-Induced Apoptosis using cIAP1 Ligand 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in malignant cells.[1][2] However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types.[2][3] One of the key mechanisms of TRAIL resistance involves the overexpression of Inhibitor of Apoptosis Proteins (IAPs), particularly cellular IAP1 (cIAP1).[4]
cIAP1 is an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways. It can inhibit apoptosis by promoting the ubiquitination and degradation of pro-apoptotic proteins and by activating pro-survival signaling pathways like NF-κB. Small-molecule mimetics of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), often referred to as cIAP1 ligands or SMAC mimetics, have been developed to counteract the anti-apoptotic effects of cIAP1.
These cIAP1 ligands bind to the BIR domains of cIAP1, inducing its auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAP1 leads to the stabilization of NF-κB-inducing kinase (NIK) and the activation of the non-canonical NF-κB pathway, and more importantly for TRAIL sensitization, it facilitates the formation of a pro-apoptotic complex involving RIPK1 and caspase-8, leading to caspase-8 activation and subsequent apoptosis. This application note provides detailed protocols for utilizing a cIAP1 ligand to sensitize cancer cells to TRAIL-induced apoptosis.
Signaling Pathway
The combination of a cIAP1 ligand (SMAC mimetic) and TRAIL leverages a shift in the cellular signaling balance from survival to apoptosis. In resistant cells, TRAIL binding to its receptors (DR4/DR5) may not be sufficient to trigger robust caspase-8 activation due to the inhibitory actions of cIAP1. cIAP1, in a complex with TRAF2, can ubiquitinate RIPK1, leading to the recruitment of downstream signaling molecules that activate the pro-survival NF-κB pathway.
Treatment with a cIAP1 ligand induces the rapid degradation of cIAP1. This prevents the ubiquitination of RIPK1 and allows it to form a pro-apoptotic complex IIb with FADD and pro-caspase-8. This complex facilitates the auto-catalytic activation of caspase-8, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis.
Experimental Workflow
A typical workflow to evaluate the sensitization of cancer cells to TRAIL using a cIAP1 ligand involves a series of in vitro assays to assess cell viability, apoptosis induction, and the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the sensitization of cancer cells to TRAIL using cIAP1 ligands (SMAC mimetics).
Table 1: Effect of this compound and TRAIL Combination on Cancer Cell Viability
| Cell Line | This compound (µM) | TRAIL (ng/mL) | Cell Viability (% of Control) | Fold Sensitization |
| DU145 (Prostate) | 5 | 50 | ~40% | ~100-fold |
| DU145 (Prostate) | 10 | 50 | ~15% | ~600-fold |
| LNCaP (Prostate) | 5 | 100 | ~50% | Significant |
| MDA-MB-231 (Breast) | 5 | 20 | ~30% | Potent |
| HT-29 (Colon) | 0.1 | 50 | ~50% | Significant |
Data compiled from multiple sources for illustrative purposes.
Table 2: Induction of Apoptosis and Caspase Activity
| Cell Line | Treatment | Apoptosis (% Annexin V+) | Caspase-8 Activity (Fold Change) |
| Jurkat | TRAIL (50 ng/mL) + ATO (500 ng/mL) | ~69% | Increased |
| ML-1 | TRAIL (10 ng/mL) + ATO (500 ng/mL) | Synergistic increase | Increased |
| K562 | TRAIL (250 ng/mL) + ATO (500 ng/mL) | Synergistic increase | Increased |
| MDA-MB-231 | IAP inhibitor (5 µM) + TRAIL (20 ng/mL) | Not specified | ~2.5 - 4.5 |
ATO (Arsenic Trioxide) acts as a sensitizer. Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for assessing cell viability by measuring ATP levels.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound (SMAC mimetic)
-
Recombinant Human TRAIL
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 50 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound and TRAIL in fresh culture medium.
-
Add 40 µL of medium containing the desired concentration of this compound to the appropriate wells. For combination treatments, pre-treat with the cIAP1 ligand for 4 hours at 37°C.
-
Add 10 µL of medium containing TRAIL to the desired final concentration.
-
Incubate the plate for an additional 20 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 50 µL of freshly prepared CellTiter-Glo® reagent to each well.
-
Gently shake the plate for 2 minutes to ensure complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Western Blot for cIAP1 Degradation
This protocol is to detect the degradation of cIAP1 protein following treatment with a cIAP1 ligand.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-cIAP1)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH).
Caspase-8 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-8, a key initiator caspase in the TRAIL signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Recombinant Human TRAIL
-
Caspase-8 Colorimetric Assay Kit (containing lysis buffer, assay buffer, substrate Ac-IETD-pNA, and inhibitor Ac-IETD-CHO)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Seed and treat cells with this compound and/or TRAIL as described for the cell viability assay.
-
Pellet the cells by centrifugation and lyse them with the provided lysis buffer.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to a 96-well plate.
-
Add 50 µL of 2X Assay Buffer to each sample.
-
Add 5 µL of the caspase-8 substrate (Ac-IETD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm using a microplate reader.
-
For inhibitor controls, pre-incubate the lysate with the caspase-8 inhibitor for 10-20 minutes before adding the substrate.
Conclusion
The use of cIAP1 ligands as TRAIL sensitizers is a promising strategy to overcome resistance to TRAIL-based therapies in cancer. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy and mechanisms of this combination treatment in various cancer cell models. Careful execution of these experiments will provide valuable insights into the potential of cIAP1-targeted therapies in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic BV6 induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting cIAP1 western blot multiple bands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the appearance of multiple bands in cIAP1 western blots.
Troubleshooting Guide: Multiple Bands in cIAP1 Western Blot
The observation of multiple bands on a western blot for cIAP1 can be perplexing. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Problem: Multiple bands are observed on a western blot when probing for cIAP1.
| Possible Cause | Recommended Solution |
| Antibody-Related Issues | |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that provides a specific signal with minimal background.[1] Start with the dilution recommended on the antibody datasheet and perform a dilution series. |
| Low antibody specificity | Use an affinity-purified primary antibody.[2] If using a polyclonal antibody, consider switching to a monoclonal antibody to improve specificity. Validate the antibody by running a knockout or knockdown cell lysate as a negative control. |
| Secondary antibody is non-specific | Run a control lane with only the secondary antibody to check for non-specific binding.[1] Use a secondary antibody that has been pre-adsorbed against the species of your sample lysate. |
| Protocol-Related Issues | |
| Incomplete blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use an appropriate blocking agent, such as 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST. Some antibodies perform better with a specific blocking buffer, so consult the antibody datasheet. |
| Inadequate washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to effectively remove unbound antibodies. A common recommendation is three washes of 10 minutes each. |
| Excessive protein loading | Load a lower amount of total protein per lane (typically 20-30 µg for cell lysates). Overloading can lead to "ghost bands" and high background. |
| Sample-Related Issues | |
| Protein degradation | Prepare samples quickly on ice and use a lysis buffer containing a sufficient concentration of protease inhibitors. Degradation products of cIAP1 may appear as lower molecular weight bands. |
| Post-Translational Modifications (PTMs) | cIAP1 undergoes various PTMs such as ubiquitination and phosphorylation, which can result in bands at a higher molecular weight than the predicted 70 kDa. Treatment with enzymes like phosphatases or deubiquitinases can help confirm if PTMs are the cause. |
| Splice variants or isoforms | Check the literature and protein databases for known isoforms of cIAP1 that may have different molecular weights. |
| Protein-protein interactions or multimers | Insufficient denaturation and reduction of the sample can lead to dimers or multimers, appearing as higher molecular weight bands. Ensure fresh reducing agents (like DTT or β-mercaptoethanol) are used in the sample buffer and boil samples for 5-10 minutes. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of cIAP1 on a Western blot?
A1: The expected molecular weight of full-length human cIAP1 is approximately 70 kDa. However, it can sometimes be observed at a slightly higher molecular weight, around 80 kDa. Antibody datasheets often provide the expected band size based on their validation experiments.
Q2: Can post-translational modifications (PTMs) of cIAP1 cause multiple bands?
A2: Yes, cIAP1 is known to undergo several post-translational modifications, including ubiquitination, phosphorylation, and S-nitrosylation. These modifications can increase the apparent molecular weight of the protein, leading to the appearance of multiple, higher molecular weight bands or smears on a western blot.
Q3: How can I differentiate between non-specific bands and true cIAP1 isoforms or PTMs?
A3: To differentiate, you can:
-
Use a blocking peptide: If available, a blocking peptide corresponding to the antibody's immunogen can be used. The specific cIAP1 band should disappear after pre-incubating the antibody with the peptide, while non-specific bands will remain.
-
Use a knockout/knockdown control: A cell line or tissue sample where cIAP1 has been knocked out or its expression is knocked down is the gold standard. The specific cIAP1 bands will be absent in these negative controls.
-
Enzymatic treatment: Treating your lysate with enzymes that remove specific PTMs (e.g., phosphatases, deubiquitinases) can help determine if the extra bands are due to these modifications.
Q4: My cIAP1 antibody is showing a band at a lower molecular weight. What could be the cause?
A4: A lower molecular weight band could be due to:
-
Protein degradation: Proteases in your sample may have cleaved cIAP1. Ensure you are using fresh samples and have included protease inhibitors in your lysis buffer.
-
Cleaved cIAP1: cIAP1 can be cleaved by caspases during apoptosis, which may result in smaller fragments.
-
Splice variants: There might be shorter isoforms of cIAP1 expressed in your sample.
Q5: Can the cell line passage number affect my cIAP1 western blot results?
A5: Yes, cell lines that have been passaged too many times can exhibit altered protein expression profiles. It is recommended to use cells with a lower passage number to ensure consistency in your results.
Experimental Protocols
Protocol 1: Standard Western Blotting for cIAP1
-
Sample Preparation:
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Verify successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-cIAP1 antibody in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Repeat the washing step as described in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Immunoprecipitation of cIAP1 to Analyze Ubiquitination
-
Cell Lysis: Lyse cells in a modified RIPA buffer containing inhibitors of proteases and deubiquitinases.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-cIAP1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect polyubiquitin chains on cIAP1.
Visualizations
Caption: cIAP1 in the canonical NF-κB signaling pathway.
Caption: Troubleshooting workflow for multiple bands in a western blot.
References
Technical Support Center: Optimizing cIAP1 Ligand 1 Concentration for Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of cIAP1 Ligand 1 for cell viability assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in reducing cell viability?
A1: this compound is a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It functions by binding to Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its homolog cIAP2.[1][2] This binding event triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1/2.[1][2] The degradation of these proteins has two major consequences:
-
Promotion of Apoptosis: cIAPs normally inhibit apoptosis. Their degradation removes this inhibition, leading to the activation of caspases, the key executioners of apoptosis.[1]
-
Activation of NF-κB Signaling: The degradation of cIAPs can also lead to the activation of the NF-κB (nuclear factor-kappa B) signaling pathway, which can result in the production of tumor necrosis factor-alpha (TNFα). In many cancer cell lines, this autocrine TNFα signaling can then induce apoptosis in a caspase-8-dependent manner.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. Based on studies with the closely related Smac mimetic LCL161, a broad starting range is between 10 nM and 10 µM. For sensitive cell lines, effects can be observed in the low nanomolar range, while resistant lines may require micromolar concentrations. It is strongly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times for cell viability assays with this compound typically range from 24 to 72 hours. A 48-hour incubation is often a good starting point to observe significant effects on cell viability. Time-course experiments are recommended to determine the optimal endpoint for your specific cell line and experimental question.
Q4: What is the role of TNFα in this compound-induced cell death?
A4: In many cancer cell lines, the cytotoxic effect of Smac mimetics like this compound is dependent on TNFα signaling. The degradation of cIAP1/2 can lead to the production of TNFα, which then acts in an autocrine or paracrine manner to induce apoptosis. Some cell lines that are resistant to this compound alone may become sensitive when co-treated with exogenous TNFα.
Troubleshooting Guide
Problem 1: I am not observing a significant decrease in cell viability.
| Possible Cause | Recommended Solution |
| Sub-optimal Ligand Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the IC50 for your cell line. |
| Insufficient Incubation Time | The effect of this compound on cell viability can be time-dependent. Increase the incubation time (e.g., from 24 to 48 or 72 hours). |
| Cell Line Resistance | Some cell lines are inherently resistant to Smac mimetics. This can be due to low expression of TNFα, high expression of anti-apoptotic proteins like XIAP, or upregulation of survival pathways. Consider co-treatment with a sensitizing agent like TNFα or other chemotherapeutics. |
| Ligand Instability | Ensure that your this compound stock solution is properly stored according to the manufacturer's instructions and has not degraded. Prepare fresh dilutions for each experiment. |
| High cIAP2 Expression | Upregulation of cIAP2 can confer resistance to Smac mimetics. You can assess cIAP2 levels by western blot and consider siRNA-mediated knockdown of cIAP2 to increase sensitivity. |
| Increased c-MYC Levels | In some resistant cell lines, treatment with Smac mimetics can lead to an increase in the oncoprotein c-MYC, which promotes cell survival. |
Problem 2: I am seeing high variability between my replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting techniques for better accuracy. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To minimize this, do not use the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Ligand Solubilization | Ensure that this compound is fully dissolved in the solvent and then properly diluted in the culture medium. Vortex and visually inspect for any precipitates. |
| Vehicle (e.g., DMSO) Toxicity | Include a vehicle-only control to ensure that the final concentration of the solvent is not toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%. |
Experimental Protocols
Protocol: Dose-Response Cell Viability Assay using a Resazurin-based Method
This protocol provides a general guideline for determining the IC50 of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Plate reader with fluorescence detection (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in complete medium. A typical 8-point dilution series might range from 20 µM to 20 nM (final concentrations will be 10 µM to 10 nM).
-
Also, prepare a 2x concentrated vehicle control (e.g., 0.2% DMSO in medium for a final concentration of 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the 2x this compound dilutions or vehicle control to the respective wells.
-
Include "no-cell" control wells containing medium only to measure background fluorescence.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Addition:
-
After the incubation period, add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at the appropriate wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (Vehicle control = 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges of LCL161 (a cIAP1/2 Antagonist) in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | Concentration Range | Incubation Time | IC50 | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT | 1 - 16 µM | 48 h | 4.3 µM | |
| SMMC7721 | Hepatocellular Carcinoma | MTT | 1 - 16 µM | 48 h | 4.9 µM | |
| L929 (JAK2V617F) | Murine Fibrosarcoma | Resazurin | 0 - 1.5 µM | 48 h | - | |
| NCI-H2009 | Non-small-cell Lung Cancer | CellTiter-Glo | 100 nM - 1 µM (with TNFα) | - | - | |
| NCI-H1299 | Non-small-cell Lung Cancer | CellTiter-Glo | > 1 µM (with TNFα) | - | - | |
| Ba/F3-FLT3-ITD | Pro-B | - | ~0.5 µM | - | ~0.5 µM | |
| MOLM13-luc+ | Acute Myeloid Leukemia | - | ~4 µM | - | ~4 µM | |
| CCRF-CEM | T-cell ALL | - | < 10 µM | 96 h | 0.25 µM |
Note: "this compound" is a specific research compound, and data for LCL161, a structurally similar and well-characterized Smac mimetic, is provided as a reference.
Visualizations
References
Technical Support Center: Interpreting Off-Target Effects of cIAP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cIAP1 inhibitors?
A1: cIAP1 inhibitors, often referred to as SMAC mimetics, are designed to mimic the endogenous protein Smac/DIABLO.[1] They bind to the Baculovirus IAP Repeat (BIR) domains of cIAP1 and cIAP2, which promotes their auto-ubiquitination and subsequent degradation by the proteasome.[1] This degradation removes the inhibitory effect of cIAPs on caspases, thereby promoting apoptosis.[1] Additionally, the degradation of cIAPs can lead to the activation of the alternative NF-κB signaling pathway.[1]
Q2: What are the most common off-target effects observed with cIAP1 inhibitors?
A2: Common off-target effects or unintended consequences of cIAP1 inhibition can include:
-
Induction of necroptosis: In apoptosis-compromised cells, cIAP1 inhibition can shift the cellular response towards a form of programmed necrosis called necroptosis.
-
Modulation of NF-κB signaling: While activation of the non-canonical NF-κB pathway is an intended consequence of cIAP1 degradation, it can lead to the production of pro-inflammatory cytokines and chemokines, which might be considered an off-target effect depending on the experimental context.[2]
-
Alterations in c-MYC protein levels: Some studies have shown that SMAC mimetics can lead to the stabilization of the oncoprotein c-MYC.
-
Cytokine release syndrome: In preclinical models, administration of some SMAC mimetics has been associated with a systemic inflammatory response consistent with TNFα-mediated toxicity.
Q3: How can I choose a cIAP1 inhibitor with the highest selectivity?
A3: The selectivity of cIAP1 inhibitors varies. To choose the most selective compound, it is crucial to compare their binding affinities (Ki) or inhibitory concentrations (IC50) for cIAP1 against other IAP family members like cIAP2 and XIAP. The table below summarizes the selectivity profiles of several common cIAP1 inhibitors. A higher ratio of Ki or IC50 for XIAP/cIAP2 versus cIAP1 indicates greater selectivity for cIAP1.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell death are observed after treatment with a cIAP1 inhibitor, and it doesn't appear to be classical apoptosis.
Possible Cause: The observed cell death might be necroptosis, a form of programmed necrosis, which can be triggered by cIAP1 inhibitors, particularly in cells where apoptosis is blocked or impaired.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell death.
Experimental Protocols:
-
Assess for key markers of necroptosis:
-
RIPK1 and RIPK3 Phosphorylation: An increase in the phosphorylation of RIPK1 (on Ser166) and RIPK3 are key indicators of necroptosis induction. This can be assessed by Western blot.
-
MLKL Oligomerization: Upon activation, MLKL forms oligomers that translocate to the plasma membrane. This can be detected by non-reducing SDS-PAGE followed by Western blotting.
-
Issue 2: Changes in c-MYC protein levels are observed after cIAP1 inhibitor treatment.
Possible Cause: SMAC mimetics have been shown to stabilize c-MYC protein levels by promoting the degradation of MAD1, an antagonist of c-MYC.
Troubleshooting Steps:
-
Confirm c-MYC and MAD1 protein level changes: Perform Western blot analysis on lysates from cells treated with the cIAP1 inhibitor. Probe for c-MYC, MAD1, and a loading control (e.g., GAPDH or β-actin). An increase in c-MYC and a decrease in MAD1 would be consistent with this off-target effect.
-
Validate the role of cIAP1: Use siRNA to knockdown cIAP1 and observe if the effect on c-MYC and MAD1 is replicated.
Issue 3: An unexpected inflammatory response or high levels of cytokine production are observed.
Possible Cause: Inhibition of cIAP1 can lead to the activation of the NF-κB pathway and subsequent production of pro-inflammatory cytokines and chemokines, such as TNFα, IL-6, and IL-8.
Troubleshooting Steps:
-
Quantify cytokine levels: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of specific cytokines in the cell culture supernatant.
-
Inhibit NF-κB signaling: Treat cells with an NF-κB inhibitor in combination with the cIAP1 inhibitor to see if cytokine production is reduced.
-
Neutralize key cytokines: Use a neutralizing antibody against a suspected key cytokine (e.g., TNFα) to determine if it is responsible for the observed phenotype.
Data Presentation
Table 1: Selectivity Profile of Common cIAP1 Inhibitors
| Inhibitor | Target | Ki or Kd (nM) | IC50 (nM) | Reference |
| Birinapant (TL32711) | cIAP1 | <1 | ||
| XIAP | 45 | |||
| LCL161 | cIAP1 | - | 32,000 - 95,000 (in HNSCC cells) | |
| GDC-0152 | cIAP1-BIR3 | 17 | ||
| cIAP2-BIR3 | 43 | |||
| XIAP-BIR3 | 28 | |||
| ML-IAP-BIR3 | 14 | |||
| Xevinapant (AT-406) | cIAP1-BIR3 | 1.9 | ||
| cIAP2-BIR3 | 5.1 | |||
| XIAP-BIR3 | 66.4 | |||
| Compound 5 (SM-1295) | cIAP1 | 3.2 | 46 (MDA-MB-231 cells) | |
| cIAP2 | 9.5 | |||
| XIAP | >3000 | |||
| Compound 7 | cIAP1 | <1 | 200 (MDA-MB-231 cells) | |
| cIAP2 | <1.9 | |||
| XIAP | 36 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-RIPK1
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-S166-RIPK1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: MLKL Oligomerization Assay
-
Sample Preparation: Lyse cells as in the Western blot protocol. It is critical to prepare one set of samples in non-reducing loading buffer (without β-mercaptoethanol or DTT) and another in reducing loading buffer.
-
SDS-PAGE and Transfer: Run the samples on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with an anti-MLKL antibody. Oligomers will appear as higher molecular weight bands in the non-reduced samples.
Protocol 3: Western Blot for c-MYC and MAD1
This protocol follows the general Western blotting procedure outlined above. Use primary antibodies specific for c-MYC and MAD1. It is important to use a lysis buffer that efficiently extracts nuclear proteins, as c-MYC and MAD1 are transcription factors.
Protocol 4: Cytokine Measurement by ELISA
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody.
-
Enzyme Conjugate: Wash and add streptavidin-HRP.
-
Substrate Addition: Wash and add a TMB substrate.
-
Measurement: Stop the reaction and read the absorbance at 450 nm.
Mandatory Visualizations
Caption: TNFα signaling pathway and the role of cIAP1.
Caption: Key steps in the necroptosis signaling pathway.
Caption: Logical relationship of cIAP1 inhibitor's effect on c-MYC.
References
Technical Support Center: cIAP1 Ligand 1 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of cIAP1 ligand 1.
Troubleshooting Guides
Issue 1: Acute Systemic Inflammatory Response and Cytokine Release Syndrome (CRS)
Question: Our animal models are exhibiting signs of acute systemic inflammation (e.g., lethargy, ruffled fur, weight loss) and elevated cytokine levels consistent with Cytokine Release Syndrome (CRS) shortly after administration of this compound. How can we mitigate this?
Answer: Acute systemic inflammation and CRS are known potential toxicities associated with cIAP1 antagonists due to on-target induction of TNF-α. Here are several strategies to troubleshoot and mitigate this issue:
1. Dose Optimization and Scheduling:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. It's crucial to determine the minimum effective dose that still achieves the desired anti-tumor activity.
-
Dose Fractionation: Instead of a single high dose, consider administering the total dose in smaller, more frequent injections. This can prevent a rapid spike in plasma concentration (Cmax) and a subsequent surge in cytokine release.[1] For example, a daily dose could be split into two administrations 12 hours apart.
2. Pharmacodynamic Modulation (Co-administration with Mitigating Agents):
-
TNF-α Blockade: Since TNF-α is a primary mediator of cIAP1 ligand-induced toxicity, co-administration with a TNF-α neutralizing agent can be highly effective.[2]
-
Etanercept: A clinically approved TNF-α inhibitor, can be used prophylactically.
-
Anti-TNF-α Antibodies: Monoclonal antibodies targeting TNF-α can also be employed.
-
-
JAK Inhibition: Janus kinase (JAK) inhibitors, such as ruxolitinib, can suppress cytokine signaling and have been used to manage CRS in other therapeutic contexts.[3]
Experimental Protocol: Co-administration of a TNF-α Inhibitor
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at the dose causing toxicity
-
Group 3: TNF-α inhibitor alone
-
Group 4: this compound + TNF-α inhibitor
-
-
Dosing Regimen: Administer the TNF-α inhibitor 1-2 hours prior to the this compound.
-
Monitoring:
-
Record clinical signs of toxicity (weight, activity, etc.) daily.
-
Collect blood samples at 2, 6, and 24 hours post-dosing to measure plasma levels of key cytokines (TNF-α, IL-6, MCP-1).
-
At the study endpoint, collect tissues for histopathological analysis of inflammation.
-
3. Formulation Strategies:
-
Modified Release Formulations: Employing formulations that provide a slower, more sustained release of this compound can lower the Cmax and reduce the acute inflammatory response.[1] Examples include liposomal formulations or encapsulation in biodegradable polymers.
Issue 2: Hepatotoxicity
Question: We are observing elevated liver enzymes (ALT, AST) and histological evidence of liver damage in our in vivo studies with this compound. What are the potential causes and how can we address this?
Answer: Hepatotoxicity is another reported side effect of SMAC mimetics, often linked to the systemic inflammatory response and direct effects on liver cells.[2]
1. Comprehensive Liver Function Monitoring:
-
In addition to ALT and AST, monitor other markers of liver function such as alkaline phosphatase (ALP), bilirubin, and albumin.
2. Dose and Schedule Optimization:
-
As with CRS, reducing the dose or using a fractionated dosing schedule can alleviate liver stress.
3. Co-administration with Hepatoprotectants:
-
Investigate the use of agents with known hepatoprotective properties, such as N-acetylcysteine (NAC), which can mitigate oxidative stress-related liver injury.
Experimental Protocol: Assessing Hepatotoxicity
-
Study Design: Include dedicated toxicology arms in your efficacy studies.
-
Sample Collection:
-
Blood: Collect at baseline and at regular intervals (e.g., 24 hours, 72 hours, and weekly) for liver enzyme analysis.
-
Tissues: At necropsy, collect liver tissue for histopathological examination (H&E staining) and potentially for markers of apoptosis (e.g., cleaved caspase-3).
-
-
Data Analysis: Correlate the dose and exposure levels of this compound with the severity of liver enzyme elevations and histopathological findings.
Quantitative Data Summary: Illustrative Example of Dose-Dependent Toxicity
| Dose of this compound (mg/kg) | Peak Plasma TNF-α (pg/mL) | Serum ALT (U/L) at 24h | Body Weight Change (%) at 48h |
| Vehicle Control | < 20 | 35 ± 5 | + 1.5 ± 0.5 |
| 10 | 150 ± 30 | 80 ± 15 | - 2.0 ± 1.0 |
| 30 | 800 ± 120 | 350 ± 60 | - 8.0 ± 2.5 |
| 100 | > 2000 | > 1000 | - 15.0 ± 4.0 |
Note: This is example data and should be determined empirically for your specific cIAP1 ligand.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for cIAP1 ligands?
A1: The primary mechanism of toxicity for cIAP1 ligands, also known as SMAC mimetics, is on-target antagonism of cIAP1/2. This leads to the stabilization of NF-κB-inducing kinase (NIK) and activation of the non-canonical NF-κB pathway. A key consequence is the transcriptional upregulation and release of pro-inflammatory cytokines, most notably TNF-α. This can trigger a systemic inflammatory response, leading to cytokine release syndrome and associated organ damage, particularly in the liver.
Q2: Are there any biomarkers that can predict or monitor the toxicity of this compound?
A2: Yes, monitoring certain biomarkers can be very useful. Key biomarkers for the acute inflammatory response include plasma levels of TNF-α, IL-6, and monocyte chemoattrapctant protein-1 (MCP-1). For hepatotoxicity, serum levels of ALT and AST are standard. An inflammatory leukogram, characterized by changes in white blood cell counts, can also be indicative of a systemic inflammatory response.
Q3: How can formulation changes help in minimizing toxicity?
A3: Formulation strategies can significantly impact the pharmacokinetic and, consequently, the toxicity profile of a drug. For this compound, the goal is often to reduce the maximum plasma concentration (Cmax), which is frequently linked to acute, concentration-dependent toxicities. Approaches include:
-
Sustained-release formulations: Using polymers to create a depot from which the drug is slowly released.
-
Nanosuspensions: Increasing the surface area of poorly soluble drugs to improve dissolution and potentially allow for more consistent absorption.
-
Amorphous solid dispersions: Enhancing the bioavailability of poorly soluble compounds, which can lead to achieving therapeutic efficacy at lower, less toxic doses.
Q4: Can we develop resistance to the toxic effects of this compound with repeated dosing?
A4: Tachyphylaxis, or a rapidly diminishing response to successive doses of a drug, has been observed with some agents that induce cytokine release. However, this should not be assumed for cIAP1 ligands and must be evaluated empirically. A robust toxicology study with repeat dosing is necessary to characterize the toxicity profile over time.
Q5: What is the role of cIAP2 in the context of toxicity and resistance?
A5: cIAP2 can also be targeted by SMAC mimetics. Interestingly, some cancer cells can develop resistance to SMAC mimetic-induced apoptosis by upregulating cIAP2 expression following an initial response to TNFα. This suggests that monitoring cIAP2 levels could be important for understanding both efficacy and potential resistance mechanisms.
Visualizations
Caption: Signaling pathway leading to this compound toxicity.
Caption: Troubleshooting workflow for minimizing in vivo toxicity.
References
- 1. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: cIAP1 Knockdown Experiments
This guide provides troubleshooting for unexpected results in cellular inhibitor of apoptosis protein 1 (cIAP1) knockdown experiments. It is intended for researchers, scientists, and drug development professionals.
Experimental Workflow Overview
Successful cIAP1 knockdown experiments require careful planning and execution, from initial cell culture to final data analysis. The following diagram outlines a typical workflow.
Caption: General experimental workflow for cIAP1 knockdown.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of cIAP1?
A1: Cellular IAP1 (cIAP1, also known as BIRC2) is an E3 ubiquitin ligase and a key regulator of cell death and inflammation.[1][2] Its primary functions include:
-
Inhibition of Apoptosis: cIAP1 can inhibit apoptosis, primarily by regulating signaling complexes downstream of death receptors like TNF Receptor 1 (TNFR1).[1][3] It ubiquitinates RIPK1, which prevents the formation of a death-inducing complex.[4]
-
NF-κB Signaling: cIAP1 is a critical regulator of both canonical and non-canonical NF-κB signaling pathways. It promotes canonical NF-κB activation (a pro-survival signal) while suppressing the non-canonical pathway by targeting the kinase NIK for degradation.
Q2: Why doesn't cIAP1 knockdown always induce apoptosis?
A2: Inducing apoptosis by knocking down cIAP1 alone is often difficult due to several factors:
-
Functional Redundancy: Other IAP family members, particularly cIAP2 and XIAP, can compensate for the loss of cIAP1, maintaining cell viability. In some cell types, cIAP1 knockdown can even lead to a compensatory increase in cIAP2 expression.
-
Dependence on a Second Stimulus: The pro-apoptotic effect of cIAP1 loss is often context-dependent and requires a secondary signal. For many cancer cell lines, cIAP1 degradation or knockdown sensitizes them to apoptosis induced by agents like TNF-α or SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.
-
Active NF-κB Signaling: If the canonical NF-κB survival pathway remains active, it can prevent the induction of apoptosis even after cIAP1 is depleted.
Q3: What are SMAC mimetics and how do they relate to cIAP1 knockdown?
A3: SMAC mimetics are small molecules that mimic the function of the endogenous IAP antagonist, SMAC/DIABLO. When released from mitochondria during apoptosis, SMAC binds to IAPs (including cIAP1, cIAP2, and XIAP) and neutralizes their anti-apoptotic function. SMAC mimetics bind to the BIR domains of cIAP1, which triggers a conformational change that activates its E3 ligase activity, leading to its own ubiquitination and rapid proteasomal degradation. Therefore, treating cells with a SMAC mimetic is a potent pharmacological method to deplete cIAP1, often used to sensitize cancer cells to apoptosis.
Troubleshooting Guide
Issue 1: Inefficient cIAP1 Knockdown
You've performed the experiment, but the Western blot shows little to no reduction in cIAP1 protein levels.
Potential Causes & Solutions
-
Suboptimal Transfection/Transduction:
-
Solution: Optimize your siRNA/shRNA delivery protocol. Titrate the concentration of the siRNA and the transfection reagent. Ensure cells are at the optimal confluency (typically 30-50%) at the time of transfection. Consider a reverse transfection method where cells are transfected in suspension before plating.
-
-
Ineffective siRNA/shRNA Sequence:
-
Solution: Not all sequences are equally effective. Test at least 2-3 different validated siRNA sequences targeting different regions of the cIAP1 mRNA. Always include a non-targeting or scrambled siRNA as a negative control and a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to verify the transfection procedure.
-
-
Rapid Protein Turnover or High Expression:
-
Solution: cIAP1 can be a stable protein. You may need to extend the incubation time post-transfection to 72 or even 96 hours to see a significant reduction in protein levels. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal time point for maximal knockdown.
-
-
Incorrect Western Blotting Technique:
-
Solution: Ensure your anti-cIAP1 antibody is validated for Western blotting and is used at the recommended dilution. Run appropriate controls, including a positive control cell lysate known to express cIAP1 and a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Data Presentation: Optimizing siRNA Concentration
| siRNA Concentration | 24h Post-Transfection (% cIAP1 remaining) | 48h Post-Transfection (% cIAP1 remaining) | 72h Post-Transfection (% cIAP1 remaining) |
| Non-Targeting Control | 100% | 100% | 100% |
| 10 nM si-cIAP1 | 75% | 40% | 25% |
| 20 nM si-cIAP1 | 60% | 15% | <10% |
| 50 nM si-cIAP1 | 55% | 12% | <10% (with some toxicity) |
This table illustrates hypothetical data to find the optimal balance between knockdown efficiency and cell health.
Issue 2: Confirmed cIAP1 Knockdown, But No Increase in Apoptosis
Your Western blot confirms cIAP1 is gone, but the Annexin V/PI assay shows no significant increase in cell death compared to controls.
Potential Causes & Solutions
-
Functional Redundancy:
-
Solution: The most likely cause is compensation by other IAPs, especially cIAP2 and XIAP. To overcome this, you can:
-
Co-treat with a SMAC mimetic: This will antagonize XIAP and induce the degradation of both cIAP1 and cIAP2.
-
Add exogenous TNF-α: Depleting cIAP1 primes cells to undergo apoptosis in response to TNF-α by preventing pro-survival NF-κB signaling and promoting the formation of a death-inducing complex (Complex II).
-
Perform double or triple knockdowns: If feasible, simultaneously knock down cIAP1, cIAP2, and/or XIAP.
-
-
-
Low Autocrine TNF-α Signaling:
-
Solution: Some cell lines require an autocrine TNF-α loop to undergo apoptosis upon IAP depletion. If this loop is weak or absent, apoptosis will not occur without an external stimulus. Adding a low dose of TNF-α can trigger cell death in cIAP1-depleted cells.
-
-
Inactive Apoptosis Machinery:
-
Solution: The cell line may have defects downstream of cIAP1, such as low expression of Caspase-8 or FADD. Verify the expression of key apoptosis pathway proteins via Western blot.
-
Data Presentation: Effect of Co-Treatments on Apoptosis
| Condition | % Apoptotic Cells (Annexin V+) |
| Control (Scrambled siRNA) | 4.5% |
| si-cIAP1 | 6.2% |
| Control + TNF-α (10 ng/mL) | 8.1% |
| si-cIAP1 + TNF-α (10 ng/mL) | 45.3% |
| Control + SMAC Mimetic (100 nM) | 15.7% |
| si-cIAP1 + SMAC Mimetic (100 nM) | 68.9% |
This table shows hypothetical but expected results, demonstrating the synergistic effect of co-treatments.
Signaling Pathway: cIAP1 in Apoptosis Regulation
Caption: cIAP1 blocks apoptosis by promoting pro-survival NF-κB signaling.
Issue 3: Paradoxical Increase in Cell Survival or NF-κB Activity
Unexpectedly, after cIAP1 knockdown, your cells seem to proliferate faster, or you observe an increase in the expression of NF-κB target genes.
Potential Causes & Solutions
-
Activation of Non-Canonical NF-κB Pathway:
-
Explanation: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway because it constantly targets the central kinase, NIK, for proteasomal degradation. When cIAP1 is knocked down, NIK accumulates, leading to potent activation of the non-canonical pathway (p100 processing to p52).
-
Solution: Perform a Western blot for NIK and p52/p100 to assess non-canonical NF-κB activation. This is a known consequence of cIAP1 loss and may be responsible for the observed phenotype.
-
-
Off-Target Effects:
-
Solution: The siRNA/shRNA used might be affecting other genes unintentionally. Validate the phenotype with a second, different siRNA targeting cIAP1. Perform a rescue experiment by re-introducing a siRNA-resistant cIAP1 construct to see if it reverses the effect.
-
-
Compensatory Signaling:
-
Solution: The loss of cIAP1 might trigger other survival pathways. As mentioned, cIAP1 knockdown can lead to increased cIAP2 expression in some cell lines, which can also activate NF-κB. Check cIAP2 protein levels after cIAP1 knockdown.
-
Signaling Pathway: cIAP1 in NF-κB Regulation
Caption: cIAP1 promotes canonical but inhibits non-canonical NF-κB.
Detailed Experimental Protocols
Protocol 1: siRNA Transfection (Forward Method for 6-well plate)
-
Day 1: Seed adherent cells in a 6-well plate so they are 30-50% confluent on the day of transfection (e.g., 1.5 - 2.5 x 10^5 cells/well). Use antibiotic-free complete medium. Incubate overnight.
-
Day 2: a. For each well, dilute 30-50 pmol of siRNA (e.g., si-cIAP1 or non-targeting control) into 250 µL of serum-free medium (e.g., Opti-MEM). Mix gently. b. In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation. d. Add the 500 µL of siRNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to mix.
-
Day 3-5: Incubate the cells for 24-72 hours at 37°C. Replace the medium after 12-24 hours if toxicity is observed. Harvest cells for analysis at the desired time point.
Protocol 2: Western Blot for cIAP1
-
Cell Lysis: After harvesting, wash cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer (4x) to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cIAP1 (at manufacturer's recommended dilution) overnight at 4°C with gentle agitation. Also probe a separate membrane or strip and re-probe for a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 15 minutes with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Cell Preparation: Induce apoptosis using your desired method (e.g., cIAP1 knockdown + TNF-α). Collect both adherent and floating cells.
-
Harvesting: Trypsinize adherent cells and combine with the supernatant containing floating cells. Centrifuge at low speed (e.g., 500 x g) for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) staining solution. c. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
References
Technical Support Center: Enhancing cIAP1-Mediated Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the efficiency of cIAP1-mediated protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cIAP1-mediated protein degradation?
A1: Cellular inhibitor of apoptosis protein 1 (cIAP1) is a RING-domain E3 ubiquitin ligase. Its primary function in protein degradation involves recognizing a substrate protein, often facilitated by other proteins or small molecules, and catalyzing the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate. This ubiquitination, typically forming a polyubiquitin chain, marks the substrate protein for degradation by the 26S proteasome. cIAP1 can also undergo autoubiquitination, which regulates its own stability and activity.
Q2: How do SMAC mimetics enhance cIAP1-mediated degradation?
A2: Second mitochondria-derived activator of caspases (SMAC) mimetics are small molecules that bind to the BIR domains of cIAP1.[1][2][3] This binding induces a conformational change in the cIAP1 protein, leading to the dimerization of its RING domain.[3][4] RING dimerization is a critical step for activating the E3 ligase activity of cIAP1, which then promotes its autoubiquitination and subsequent degradation by the proteasome. This degradation of cIAP1 can, in turn, affect the stability of other proteins it regulates.
Q3: What is the role of TRAF2 in SMAC mimetic-induced cIAP1 degradation?
A3: TNF receptor-associated factor 2 (TRAF2) is crucial for the rapid degradation of cIAP1 induced by SMAC mimetics. cIAP1 and TRAF2 exist in a complex in the cell, and the binding of SMAC mimetics to cIAP1 within this complex is thought to be necessary for the efficient activation of cIAP1's E3 ligase activity and subsequent autoubiquitination.
Q4: What are PROTACs and how do they utilize cIAP1?
A4: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase to induce the target's degradation. cIAP1-based PROTACs consist of a ligand that binds to the target protein, a linker, and a ligand that binds to cIAP1 (often a SMAC mimetic). By bringing the target protein and cIAP1 into close proximity, the PROTAC facilitates the ubiquitination of the target protein by cIAP1, leading to its degradation by the proteasome.
Troubleshooting Guides
Section 1: In Vitro cIAP1 Autoubiquitination Assays
Problem: No or weak cIAP1 autoubiquitination signal in my in vitro assay.
| Possible Cause | Troubleshooting Steps |
| Inactive Components | - E1, E2, or cIAP1 enzyme inactivity: Ensure all enzymes are properly stored and handled. Avoid repeated freeze-thaw cycles. Test the activity of each component individually if possible. Use fresh aliquots for each experiment. |
| - ATP depletion: Prepare fresh ATP solution for each experiment. Ensure the final concentration is adequate (typically 1-2 mM). | |
| Suboptimal Reaction Conditions | - Incorrect buffer composition: Verify the pH and salt concentration of your reaction buffer. A common buffer is 40 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT. |
| - Incorrect incubation time or temperature: Incubate reactions at 30-37°C for 30-60 minutes. Optimize the incubation time for your specific conditions. | |
| Detection Issues (Western Blot) | - Inefficient protein transfer: Confirm successful transfer of high molecular weight ubiquitinated cIAP1 by Ponceau S staining of the membrane. |
| - Low antibody affinity/concentration: Use a high-quality anti-cIAP1 or anti-ubiquitin antibody. Optimize the primary antibody concentration and consider incubating overnight at 4°C. |
Problem: High background in my cIAP1 autoubiquitination Western blot.
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | - Inadequate blocking: Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. |
| - High antibody concentration: Reduce the concentration of the primary and/or secondary antibody. | |
| Contamination | - Contaminated buffers or reagents: Use freshly prepared, filtered buffers. |
Section 2: Measuring cIAP1 Degradation in Cells
Problem: I don't observe cIAP1 degradation after treating cells with a SMAC mimetic or PROTAC.
| Possible Cause | Troubleshooting Steps |
| Ineffective Compound Concentration or Treatment Time | - Suboptimal dose: Perform a dose-response experiment to determine the optimal concentration of your SMAC mimetic or PROTAC. |
| - Inappropriate time course: Conduct a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to identify the optimal treatment duration for observing cIAP1 degradation. | |
| Cell Line Resistance | - Low TRAF2 expression: Check the expression level of TRAF2 in your cell line, as it is required for efficient SMAC-induced cIAP1 degradation. |
| - Cell-specific factors: The cellular context can influence the response to SMAC mimetics and PROTACs. Consider testing in a different cell line known to be sensitive. | |
| Experimental/Detection Issues | - Poor antibody quality: Use a validated antibody specific for cIAP1 for Western blotting. |
| - Insufficient protein loading: Ensure you are loading an adequate amount of total protein (20-40 µg) for Western blot analysis. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
Problem: Inconsistent results in my cycloheximide chase assay to measure cIAP1 half-life.
| Possible Cause | Troubleshooting Steps |
| Ineffective Cycloheximide Treatment | - Suboptimal cycloheximide concentration: The optimal concentration of cycloheximide can be cell line-dependent. Titrate the concentration to ensure complete inhibition of protein synthesis without causing significant cytotoxicity. |
| - Degradation of cycloheximide: Prepare fresh cycloheximide solution for each experiment. | |
| Variability in Cell Handling | - Inconsistent cell density: Seed cells at a consistent density to ensure uniform growth and response to treatment. |
| - Variable timing of sample collection: Adhere strictly to the planned time points for cell harvesting. | |
| Quantification Errors | - Inaccurate band densitometry: Use appropriate software for band quantification and normalize the cIAP1 signal to a stable loading control. Ensure the signal is within the linear range of detection. |
Section 3: Analysis of cIAP1 Ubiquitination in Cells
Problem: I cannot detect ubiquitinated cIAP1 after immunoprecipitation (IP).
| Possible Cause | Troubleshooting Steps |
| Low Abundance of Ubiquitinated cIAP1 | - Proteasome inhibition: Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis to allow ubiquitinated proteins to accumulate. |
| Inefficient Immunoprecipitation | - Poor antibody performance in IP: Use an antibody that is validated for immunoprecipitation. |
| - Inefficient lysis and protein extraction: Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) to preserve ubiquitinated proteins. Sonication may be required to efficiently lyse cells and shear DNA. | |
| Detection Issues | - Masking of the ubiquitin signal: The heavy and light chains of the IP antibody can interfere with the detection of ubiquitinated proteins on the Western blot. Use a light-chain specific secondary antibody or crosslink the antibody to the beads. |
Quantitative Data Summary
Table 1: Exemplary Dose-Response of a SMAC Mimetic on cIAP1 Degradation
| SMAC Mimetic Concentration (nM) | % cIAP1 Remaining (Compared to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | 10% |
Note: This is representative data. Actual results will vary depending on the cell line, SMAC mimetic used, and treatment duration.
Table 2: Example Cycloheximide Chase Assay Data for cIAP1 Half-Life Determination
| Time after Cycloheximide (hours) | % cIAP1 Remaining (Normalized to t=0) |
| 0 | 100% |
| 2 | 75% |
| 4 | 50% |
| 6 | 30% |
| 8 | 15% |
Note: This table illustrates a hypothetical experiment to determine the half-life of cIAP1, which in this example is approximately 4 hours.
Experimental Protocols
Protocol 1: In Vitro cIAP1 Autoubiquitination Assay
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human cIAP1
-
Human ubiquitin
-
10X Ubiquitination Reaction Buffer (e.g., 400 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 20 mM DTT)
-
10X ATP solution (20 mM)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the reaction mixture on ice in a total volume of 30 µL:
-
1 µL 10X Ubiquitination Reaction Buffer
-
1 µL 10X ATP solution
-
50 ng E1 enzyme
-
200 ng E2 enzyme
-
1 µg ubiquitin
-
500 ng cIAP1
-
Nuclease-free water to 30 µL
-
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-cIAP1 or anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates cIAP1 autoubiquitination.
Protocol 2: Immunoprecipitation of Ubiquitinated cIAP1 from Cell Lysates
Materials:
-
Cultured cells treated with a compound of interest and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours).
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors and DUB inhibitors like 10 mM NEM).
-
Anti-cIAP1 antibody (IP-grade).
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., lysis buffer without DUB inhibitors).
-
Elution Buffer (e.g., 2X SDS-PAGE loading buffer).
Procedure:
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated cIAP1.
Visualizations
Caption: cIAP1 autoubiquitination and degradation pathway induced by SMAC mimetics.
Caption: Experimental workflow for assessing cIAP1-based PROTAC efficacy.
Caption: A logical approach to troubleshooting the absence of cIAP1 degradation.
References
- 1. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting cIAP1 Ligand-Induced Apoptosis
Welcome to the technical support center for researchers utilizing cIAP1 ligands, also known as SMAC mimetics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly when a cIAP1 ligand fails to induce the expected apoptotic response.
Frequently Asked Questions (FAQs)
Q1: How do cIAP1 ligands (SMAC mimetics) work to induce apoptosis?
A1: cIAP1 ligands are small molecules designed to mimic the endogenous protein SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI)[1][2]. Their primary mechanism involves binding to the BIR (Baculoviral IAP Repeat) domains of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1, cIAP2, and XIAP[3][4][5].
The binding of a SMAC mimetic to cIAP1 triggers a conformational change that stimulates its E3 ubiquitin ligase activity. This leads to the autoubiquitination of cIAP1 (and cIAP2) and their subsequent rapid degradation by the proteasome.
The degradation of cIAPs has two major consequences that promote apoptosis:
-
Activation of the Extrinsic Apoptotic Pathway : In healthy cells, cIAP1 ubiquitinates and marks RIPK1 (Receptor-Interacting Protein Kinase 1) for pro-survival signaling through the NF-κB pathway. When cIAP1 is degraded, RIPK1 is no longer ubiquitinated. This free RIPK1 can then assemble with the adaptor protein FADD and pro-caspase-8 to form a death-inducing signaling complex (DISC), often called the ripoptosome. This complex facilitates the cleavage and activation of caspase-8, which in turn activates downstream effector caspases like caspase-3 and -7, executing the apoptotic program.
-
Induction of Endogenous TNFα : The degradation of cIAPs also leads to the stabilization of NIK (NF-κB Inducing Kinase), which activates the non-canonical NF-κB pathway. This can stimulate the production and secretion of tumor necrosis factor-alpha (TNFα). This endogenously produced TNFα can then act in an autocrine or paracrine fashion, binding to its receptor (TNFR1) and further promoting the formation of the caspase-8-activating complex, creating a positive feedback loop for apoptosis.
Troubleshooting Guide: Why is My cIAP1 Ligand Not Inducing Apoptosis?
If you are observing a lack of apoptosis after treating your cells with a cIAP1 ligand, several factors could be responsible. This guide provides a step-by-step approach to diagnose the issue.
Step 1: Verify Ligand Activity and Target Engagement
The first step is to confirm that your ligand is active and successfully targeting cIAP1 for degradation.
Question: How can I confirm my cIAP1 ligand is working as expected? Answer: The most direct method is to measure the protein levels of cIAP1 after treatment. A potent SMAC mimetic should cause a rapid and significant decrease in cIAP1 protein levels, often within a few hours of treatment.
-
Recommended Experiment: Perform a Western blot analysis on cell lysates treated with your cIAP1 ligand for various time points (e.g., 0, 1, 2, 4, 8 hours). Probe the blot with an antibody specific for cIAP1. You should observe a marked reduction in the cIAP1 band in treated samples compared to the untreated control.
-
Expected Outcome: Successful target engagement is demonstrated by near-complete degradation of cIAP1 protein. If cIAP1 levels are unchanged, your ligand may be inactive, unstable, or used at an incorrect concentration.
Step 2: Assess the Apoptotic Pathway Activation
If cIAP1 is successfully degraded but apoptosis is not observed, the issue may lie downstream in the apoptotic signaling cascade.
Question: cIAP1 is being degraded, but my cells aren't dying. What should I check next? Answer: You should assess key markers of apoptosis, specifically the activation of caspases. The degradation of cIAP1 is intended to lead to the activation of caspase-8, followed by the cleavage of effector caspases (caspase-3/7) and their substrates, such as PARP (Poly ADP-ribose polymerase).
-
Recommended Experiment: Use Western blotting to check for cleaved (active) forms of caspase-8 and caspase-3, as well as cleaved PARP in cells treated with your ligand.
-
Possible Outcomes & Interpretations:
-
No Caspase Cleavage: This suggests a block in the signaling pathway between cIAP1 degradation and caspase-8 activation. This is a common issue and is explored in Step 3.
-
Caspase Cleavage Observed, But No Cell Death: This is less common but could indicate that the level of caspase activation is insufficient to overcome the apoptotic threshold or that non-apoptotic roles of caspases are being activated. Also, ensure your cell viability assay is sensitive and appropriate for detecting apoptosis.
-
Step 3: Investigate the Role of TNFα and NF-κB Signaling
A critical requirement for apoptosis induction by many SMAC mimetics is the presence of TNFα. In many cancer cell lines, SMAC mimetics are not potent single agents and require TNFα to trigger robust cell death.
Question: Why is TNFα so important, and how do I test its involvement? Answer: As explained in the mechanism (FAQ A1), SMAC mimetics rely on TNFα signaling to initiate the formation of the death-inducing complex containing RIPK1, FADD, and caspase-8. While some cells produce sufficient endogenous TNFα upon cIAP1 degradation, many do not.
-
Recommended Experiment 1 (Sensitization): Co-treat your cells with your cIAP1 ligand and a low, sub-lethal dose of exogenous TNFα (e.g., 1-10 ng/mL).
-
Interpretation: If co-treatment induces robust apoptosis where the single agents did not, it strongly indicates that your cell line requires an external TNFα signal and does not produce sufficient amounts endogenously. Many studies show this synergistic effect.
-
-
Recommended Experiment 2 (Resistance Mechanism): Investigate the feedback upregulation of cIAP2. TNFα, through the canonical NF-κB pathway, can induce the transcription of anti-apoptotic genes, including BIRC3 (encoding cIAP2). This newly synthesized cIAP2 can compensate for the SMAC mimetic-induced loss of cIAP1, thereby conferring resistance.
-
Western Blot Analysis: Check cIAP2 protein levels after treatment with the ligand and/or TNFα. An increase in cIAP2 levels over time (e.g., 3-8 hours) could explain the resistance.
-
Step 4: Examine Potential Resistance Mechanisms
If the above steps do not resolve the issue, the cells may possess intrinsic or acquired resistance mechanisms.
Question: What are common resistance mechanisms to cIAP1 ligands? Answer:
-
Defects in the Death Receptor Pathway: If key components like FADD or Caspase-8 are deficient or non-functional, the apoptotic signal cannot be transduced. In such cases, SMAC mimetics might induce an alternative form of cell death called necroptosis, which is dependent on RIPK1 and RIPK3 kinases. You can test for necroptosis by checking for its markers (e.g., phosphorylated MLKL) and using specific inhibitors like necrostatin-1 (a RIPK1 inhibitor).
-
Functional Redundancy of cIAP1 and cIAP2: cIAP1 and cIAP2 can have redundant roles in regulating NF-κB and cell survival. If cIAP2 is highly expressed or upregulated, it can compensate for the loss of cIAP1.
-
Overexpression of Other Anti-Apoptotic Proteins: High levels of other anti-apoptotic proteins, such as those from the Bcl-2 family or XIAP (which is more resistant to degradation by some SMAC mimetics), can inhibit apoptosis downstream of caspase activation.
-
Cellular Context: The anti-tumor activity of SMAC mimetics in vivo can be significantly different from their activity in 2D cell culture, often involving the activation of an immune response and cytokine secretion from host cells.
Quantitative Data Summary
The efficacy of cIAP1 ligands (SMAC mimetics) can vary significantly between different cell lines and experimental conditions. Co-treatment with TNFα often dramatically increases potency.
| Compound | Cell Line | Treatment Condition | IC50 / % Cell Death | Citation |
| Birinapant | HNSCC Cell Lines | Birinapant alone | 0.5 nM to >1 µM | |
| Birinapant | UMSCC-1 | Birinapant + TNFα | Significant increase in cell death vs. Birinapant alone (p<0.05) | |
| Birinapant | UMSCC-11B | Birinapant + TNFα | Significant increase in cell death vs. Birinapant alone (p<0.01) | |
| Tolinapant | OVCAR3 | Tolinapant (25 µM) + TNFα (10 ng/mL) | Synergistic anti-tumor effect | |
| SMAC Mimetic | H1299 | SMAC Mimetic (1 µM) + TNFα (50 ng/mL) | Modest sensitivity |
Key Experimental Protocols
Protocol 1: Western Blot for IAP Degradation and Caspase Activation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the cIAP1 ligand at the desired concentration and for the specified time course (e.g., 0, 1, 2, 4, 8 hours). Include vehicle-only and positive controls if available.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
anti-cIAP1
-
anti-cIAP2
-
anti-cleaved Caspase-8
-
anti-cleaved Caspase-3
-
anti-PARP
-
anti-GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: Cell Viability Assay (e.g., Annexin V/PI Staining)
-
Cell Seeding and Treatment: Plate cells in a 6-well or 12-well plate. Treat with the cIAP1 ligand, TNFα, or a combination for the desired duration (e.g., 24, 48 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Visual Guides and Diagrams
Diagram 1: cIAP1 Ligand (SMAC Mimetic) Mechanism of Action
Caption: Mechanism of cIAP1 ligand-induced apoptosis.
Diagram 2: Troubleshooting Workflow for Failed Apoptosis Induction
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reactivation of Smac-mediated apoptosis in chronic lymphocytic leukemia cells: mechanistic studies of Smac mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
Validating cIAP1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent directly engages its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an objective comparison of key methodologies for validating cellular target engagement of inhibitors and degraders of the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a critical regulator of apoptosis and inflammation, and a promising therapeutic target in oncology.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a RING-finger E3 ubiquitin ligase that plays a pivotal role in cell death and survival signaling pathways.[1][2] Its inhibition or degradation, often through the use of SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, represents a promising strategy for cancer therapy.[3][4] These agents induce auto-ubiquitination and subsequent proteasomal degradation of cIAP1, leading to the activation of apoptotic pathways and modulation of NF-κB signaling.[3] Validating that a compound effectively engages cIAP1 in cells is therefore essential for its preclinical development.
This guide details and compares several robust methods for confirming cIAP1 target engagement, including direct measurement of cIAP1 protein levels, assessment of its E3 ligase activity, analysis of downstream signaling events, and direct biophysical assays of target binding.
Comparative Analysis of cIAP1 Target Engagement Assays
The selection of an appropriate assay for validating cIAP1 target engagement depends on several factors, including the specific research question, available resources, desired throughput, and the mechanism of action of the compound being tested. The following table summarizes and compares the key features of the most widely used methods.
| Method | Principle | Primary Readout | Throughput | Quantitative | Pros | Cons |
| Western Blot | Immunodetection of cIAP1 protein in cell lysates separated by size. | Change in cIAP1 protein band intensity. | Low to Medium | Semi-quantitative | Widely accessible, relatively inexpensive, provides information on protein size. | Can have high variability, lower throughput, dependent on antibody quality. |
| ELISA | Quantitative immunodetection of cIAP1 in cell lysates using a plate-based assay. | Change in absorbance or fluorescence signal. | High | Yes | High throughput, quantitative, good for screening and dose-response studies. | Can be susceptible to matrix effects, requires specific antibody pairs. |
| Targeted Proteomics (e.g., SRM/MRM) | Mass spectrometry-based quantification of specific cIAP1-derived peptides. | Absolute or relative quantification of cIAP1 peptides. | Medium | Yes | Highly specific and sensitive, provides absolute quantification, considered the gold standard. | Requires specialized equipment and expertise, higher cost. |
| In-Cell Ubiquitination Assay | Immunoprecipitation of a substrate followed by immunoblotting for ubiquitin to assess E3 ligase activity. | Detection of polyubiquitin chains on cIAP1 or its substrates. | Low | Semi-quantitative | Directly measures the enzymatic activity of cIAP1, provides mechanistic insight. | Technically challenging, can be difficult to quantify, may require overexpression systems. |
| NF-κB Reporter Assay | Measurement of the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. | Change in reporter gene expression (luminescence or fluorescence). | High | Yes | High throughput, functional readout of downstream signaling. | Indirect measure of target engagement, can be affected by off-target effects. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding-induced stabilization of cIAP1 against thermal denaturation. | Shift in the melting temperature (Tm) or isothermal dose-response of cIAP1. | Medium to High | Yes | Directly demonstrates target binding in a cellular context, label-free. | Can be technically demanding, not all compounds induce a thermal shift. |
Visualizing the Pathways and Protocols
To further elucidate the mechanisms and methodologies discussed, the following diagrams illustrate the cIAP1 signaling pathway and the experimental workflows for key target engagement assays.
Figure 1: Simplified signaling pathway of SMAC mimetic-induced cIAP1 degradation and downstream effects.
Figure 2: Experimental workflow for Western Blot analysis of cIAP1 degradation.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Figure 4: Logical workflow for selecting an appropriate cIAP1 target engagement assay.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are summarized protocols for the key techniques discussed.
Western Blot for cIAP1 Degradation
This protocol outlines the basic steps for assessing cIAP1 protein levels by Western blot.
-
Cell Treatment: Plate cells and treat with the test compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for cIAP1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensity for cIAP1 and normalize to a loading control (e.g., GAPDH or β-actin).
ELISA for cIAP1 Quantification
This protocol provides a general workflow for a sandwich ELISA to quantify cIAP1.
-
Plate Preparation: Use a 96-well plate pre-coated with a cIAP1 capture antibody.
-
Sample and Standard Preparation: Prepare cell lysates as for Western blotting. Create a standard curve using recombinant cIAP1 protein.
-
Incubation: Add standards and samples to the wells and incubate for 2.5 hours at room temperature.
-
Washing: Wash the wells multiple times with wash buffer.
-
Detection Antibody: Add a biotinylated cIAP1 detection antibody and incubate for 1 hour.
-
Streptavidin-HRP: Wash the wells and add streptavidin-HRP conjugate, then incubate for 45 minutes.
-
Substrate and Measurement: Wash the wells, add a TMB substrate, and stop the reaction with a stop solution. Read the absorbance at 450 nm.
-
Analysis: Calculate the concentration of cIAP1 in the samples based on the standard curve.
In-Cell Ubiquitination Assay
This protocol describes a method to assess cIAP1 auto-ubiquitination.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding for tagged-cIAP1 and ubiquitin. Treat the cells with the test compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the tagged-cIAP1 using an antibody against the tag.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin to detect polyubiquitinated cIAP1.
NF-κB Reporter Assay
This protocol outlines the steps for a luciferase-based NF-κB reporter assay.
-
Cell Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Cell Treatment: Plate the transfected cells and treat with the test compound, followed by stimulation with an NF-κB activator (e.g., TNFα) if necessary.
-
Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.
-
Analysis: Normalize the NF-κB-driven luciferase activity to the control reporter activity and compare the results between treated and untreated cells.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for CETSA to detect direct target engagement.
-
Cell Treatment: Treat intact cells or cell lysates with the test compound or vehicle control.
-
Thermal Challenge: Aliquot the cell suspension or lysate and heat the different aliquots to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble cIAP1 in the supernatant of each sample using Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble cIAP1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. Alternatively, an isothermal dose-response can be performed by treating with a range of compound concentrations at a fixed temperature.
Conclusion
Validating the cellular target engagement of cIAP1 inhibitors and degraders is a multi-faceted process that can be approached with a variety of robust methodologies. The choice of assay should be guided by the specific experimental question, available resources, and the desired level of quantitative detail. For initial screening and high-throughput applications, ELISA and NF-κB reporter assays are highly suitable. For more detailed mechanistic studies and confirmation of direct binding, in-cell ubiquitination assays and CETSA are powerful tools. Targeted proteomics by mass spectrometry remains the gold standard for accurate quantification of cIAP1 degradation. A combination of these orthogonal approaches will provide the most comprehensive and reliable validation of cIAP1 target engagement, ultimately facilitating the development of novel and effective therapeutics.
References
A Comparative Guide to the Efficacy of SMAC Mimetics versus cIAP1 Ligand 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the general class of Second Mitochondria-derived Activator of Caspases (SMAC) mimetics and the specific derivative, cIAP1 Ligand 1. The comparison is supported by experimental data on binding affinities and cellular efficacy, detailed protocols for key assays, and diagrams illustrating their distinct mechanisms of action.
Executive Summary
SMAC mimetics are a class of therapeutic agents designed to induce apoptosis in cancer cells by antagonizing Inhibitor of Apoptosis (IAP) proteins. They function primarily as direct cell death inducers. In contrast, This compound (CAS 2095244-42-9) , a derivative of the SMAC mimetic LCL161, is not typically used as a standalone therapeutic. Instead, it serves as a crucial component in targeted protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2] Its role is to recruit the cIAP1 E3 ubiquitin ligase to a specific protein of interest, marking it for proteasomal degradation.
Therefore, the "efficacy" of these two is fundamentally different:
-
SMAC Mimetics: Efficacy is measured by their ability to induce apoptosis and inhibit tumor growth, either alone or in combination with other agents.
-
This compound: Efficacy is measured by its ability to bind cIAP1 and, as part of a larger chimeric molecule, to induce the degradation of a chosen target protein.
Mechanism of Action
SMAC Mimetics
SMAC mimetics mimic the N-terminal AVPI motif of the endogenous SMAC/DIABLO protein.[3] By binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins like cIAP1, cIAP2, and X-linked IAP (XIAP), they disrupt the natural inhibition of apoptosis.[4] The primary mechanism involves:
-
Binding to cIAP1/2: This induces a conformational change, leading to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[5]
-
NF-κB Activation & TNFα Production: The degradation of cIAP1/2 leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway and often stimulating the production of tumor necrosis factor-alpha (TNFα).
-
Formation of the Ripoptosome: In the presence of TNFα and the absence of cIAP1/2, a death-inducing signaling complex (DISC), or "ripoptosome," forms, containing RIPK1, FADD, and pro-caspase-8.
-
Caspase Activation: This complex leads to the activation of caspase-8, which in turn activates effector caspases-3 and -7, executing apoptosis. SMAC mimetics also antagonize XIAP's direct inhibition of these caspases.
This compound in PROTACs/SNIPERs
This compound acts as the cIAP1-recruiting moiety of a hetero-bifunctional PROTAC or SNIPER molecule. This larger molecule has two heads connected by a linker: one binds to a target protein (Protein of Interest, POI) and the other (this compound) binds to cIAP1. This proximity induces the ubiquitination of the POI by cIAP1, marking it for destruction by the proteasome.
-
Ternary Complex Formation: The SNIPER molecule facilitates the formation of a ternary complex between the POI and the cIAP1 E3 ligase.
-
Ubiquitination: Within this complex, cIAP1 transfers ubiquitin chains to the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
Quantitative Data Comparison
Binding Affinity & Cellular Engagement of IAP Ligands
The efficacy of SMAC mimetics and cIAP1 ligands begins with their ability to bind to IAP proteins. Binding affinity is typically measured using in vitro biochemical assays (e.g., Fluorescence Polarization) and reported as an inhibition constant (Kᵢ) or dissociation constant (K𝘥). Cellular engagement, which confirms the compound interacts with its target in a cellular environment, can be measured by assays like NanoBRET and is reported as an EC₅₀.
Table 1: Binding Affinity (Kᵢ) of SMAC Mimetics to IAP BIR3 Domains
| Compound | Type | cIAP1 Kᵢ (nM) | cIAP2 Kᵢ (nM) | XIAP Kᵢ (nM) | Selectivity (cIAP1 vs XIAP) | Reference(s) |
|---|---|---|---|---|---|---|
| AT-406 (Debio 1143) | Monovalent | 1.9 | 5.1 | 66.4 | ~35x | |
| Birinapant | Bivalent | < 1 | - | 45 | >45x | |
| GDC-0152 | Monovalent | < 60 | < 60 | < 60 | Pan-IAP | |
| LCL161 | Monovalent | ~0.4* | - | ~35* | ~88x | |
| Compound 5 (SM-1295) | Monovalent | 3.2 | 9.5 | 3080 | ~962x |
Note: LCL161 data are reported as IC₅₀ values in specific cell lines.
Table 2: Cellular Target Engagement (EC₅₀) of this compound
| Compound | Assay | cIAP1 EC₅₀ (nM) | cIAP2 EC₅₀ (nM) | XIAP EC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|---|
| This compound | NanoBRET | 7.5 | 25.3 | 18.2 |
Note: Also known as LCL 161, phenol. This assay measures target engagement in living cells, not direct binding affinity.
Cellular Efficacy of SMAC Mimetics
The cytotoxic potential of SMAC mimetics as standalone agents is often evaluated in cancer cell lines known to be sensitive, such as the triple-negative breast cancer line MDA-MB-231. Efficacy is reported as the half-maximal inhibitory concentration (IC₅₀).
Table 3: Single-Agent Cytotoxicity (IC₅₀) of SMAC Mimetics in MDA-MB-231 Cells
| Compound | Type | IC₅₀ (nM) | Assay Duration | Reference(s) |
|---|---|---|---|---|
| AT-406 (Debio 1143) | Monovalent | ~10 - 100 (range) | - | |
| Birinapant | Bivalent | ~10 - 50 (range) | 48 hours | |
| Compound 5 (SM-1295) | Monovalent | 46 | 4 days |
Note: IC₅₀ values can vary based on specific experimental conditions and assay duration. Data for this compound as a single agent for cytotoxicity is not available as this is not its intended use.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
Principle: This assay measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein. When the small tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to the larger protein, its rotation slows, and the emitted light remains more polarized. Unlabeled compounds are tested for their ability to compete with the tracer, displacing it and causing a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Recombinant, purified IAP BIR domain proteins (e.g., cIAP1-BIR3, XIAP-BIR3) are diluted to a fixed concentration (e.g., 50-100 nM) in FP assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
A fluorescently labeled peptide tracer that binds to the BIR domain is prepared at a low concentration (e.g., 1-5 nM).
-
Test compounds (e.g., SMAC mimetics) are serially diluted to create a concentration gradient.
-
-
Assay Execution:
-
In a black, low-volume 384-well plate, the IAP protein, tracer, and test compound dilutions (or vehicle control) are combined.
-
The plate is incubated at room temperature for a set period (e.g., 30-60 minutes) to reach binding equilibrium.
-
-
Data Acquisition:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The polarization values are plotted against the log of the competitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The IC₅₀ is converted to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and K𝘥 of the fluorescent tracer.
-
Cell Viability Assay (CellTiter-Glo®)
Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from lysed cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal proportional to the number of viable cells.
Methodology:
-
Cell Plating:
-
Cells (e.g., MDA-MB-231) are seeded into opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
A serial dilution of the test compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Plates are incubated for a specified duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Execution:
-
The plate is equilibrated to room temperature for approximately 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Luminescence is measured using a plate luminometer.
-
-
Data Analysis:
-
Background luminescence (from wells with medium only) is subtracted from all readings.
-
The data are normalized to the vehicle-treated control wells (representing 100% viability).
-
Normalized values are plotted against the log of the compound concentration and fitted to a dose-response curve to calculate the IC₅₀ value.
-
Apoptosis Assay (Caspase-Glo® 3/7)
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. Cleavage releases aminoluciferin, the substrate for luciferase, which generates a luminescent signal proportional to caspase activity.
Methodology:
-
Cell Plating and Treatment:
-
Cells are plated and treated with test compounds as described for the cell viability assay. Both positive (e.g., staurosporine) and negative (vehicle) controls are included.
-
-
Assay Execution:
-
The plate is removed from the incubator and equilibrated to room temperature.
-
A volume of Caspase-Glo® 3/7 Reagent equal to the culture medium volume is added to each well.
-
The plate is gently mixed on a plate shaker and incubated at room temperature for 1 to 3 hours.
-
-
Data Acquisition:
-
Luminescence is measured using a plate luminometer.
-
-
Data Analysis:
-
Background is subtracted, and the luminescent signal (Relative Light Units, RLU) is plotted for each condition. An increase in luminescence compared to the vehicle control indicates an induction of apoptosis. The data can be used to determine an EC₅₀ for apoptosis induction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cIAP1 Ligand 1's Selectivity for cIAP1 versus cIAP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding selectivity of cIAP1 Ligand 1 for the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) versus its close homolog, cIAP2. The following sections present quantitative binding data, detailed experimental protocols for key assays, and visual diagrams of the relevant signaling pathways and experimental workflows to offer a comprehensive understanding of this ligand's characteristics.
Quantitative Selectivity Profile
This compound, a foundational small-molecule Smac mimetic, has been evaluated for its binding affinity against the BIR3 domains of cIAP1, cIAP2, and the X-linked Inhibitor of Apoptosis Protein (XIAP). The data reveals a high affinity for both cIAP1 and cIAP2, with a discernible preference for cIAP1.
| Target Protein | Binding Affinity (Ki, nM) | Selectivity (cIAP1 Ki / Target Ki) |
| cIAP1 BIR3 | 2.5 | 1.0 |
| cIAP2 BIR3 | 4.5 | 0.56 |
| XIAP BIR3 | 156 | 0.016 |
Table 1: Binding affinities of this compound for IAP proteins. Data extracted from optimized fluorescence polarization-based assays.[1][2]
As indicated in the table, this compound binds to cIAP1 with a Ki of 2.5 nM and to cIAP2 with a Ki of 4.5 nM, demonstrating a slight preference for cIAP1 over cIAP2.[1][2] Notably, the ligand exhibits a significant 63-fold selectivity for cIAP1 over XIAP.[1] This profile establishes this compound as a potent, dual inhibitor of cIAP1 and cIAP2 with value as a lead compound for developing more selective inhibitors. Further optimization of this compound has led to the development of SM-406 (AT-406), which has advanced into clinical trials.
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize the selectivity and cellular activity of this compound and its derivatives.
Fluorescence Polarization (FP) Binding Assay
This biochemical assay quantitatively determines the binding affinity of a ligand for a target protein.
Principle: The assay measures the change in polarization of fluorescently labeled tracer molecules upon binding to a protein. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When a larger protein binds to the tracer, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An unlabeled test compound competes with the tracer for binding to the protein, causing a decrease in polarization in a concentration-dependent manner, from which the binding affinity (Ki) can be calculated.
Protocol:
-
Reagents: Purified recombinant BIR3 domains of cIAP1, cIAP2, and XIAP; a suitable fluorescently labeled tracer; assay buffer.
-
Procedure:
-
A constant concentration of the target protein (e.g., cIAP1 BIR3) and the fluorescent tracer are incubated together in the assay buffer.
-
Serial dilutions of the test compound (this compound) are added to the protein-tracer mixture.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration of the tracer and its affinity for the protein.
Cellular cIAP1 Degradation Assay (Western Blotting)
This cell-based assay is used to confirm that the ligand engages its target in a cellular context, leading to the known downstream effect of cIAP autoubiquitination and proteasomal degradation.
Protocol:
-
Cell Culture: Cancer cell lines sensitive to Smac mimetics (e.g., MDA-MB-231 breast cancer, SK-OV-3 ovarian cancer) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for cIAP1.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
A chemiluminescent substrate is applied, and the resulting signal, which is proportional to the amount of cIAP1 protein, is detected.
-
-
Analysis: The intensity of the bands corresponding to cIAP1 is quantified and normalized to a loading control (e.g., actin) to determine the extent of cIAP1 degradation at different compound concentrations.
Apoptosis Induction Assay (Annexin-V/Propidium Iodide Staining)
This assay determines the ability of the compound to induce programmed cell death (apoptosis).
Protocol:
-
Cell Culture and Treatment: Cancer cell lines are treated with the test compound for a defined period (e.g., 24 hours).
-
Cell Staining:
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer containing Annexin-V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Annexin-V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
-
-
Data Analysis: The flow cytometry data allows for the differentiation of cell populations:
-
Viable cells: Annexin-V negative and PI negative.
-
Early apoptotic cells: Annexin-V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin-V positive and PI positive. The percentage of apoptotic cells is calculated to determine the pro-apoptotic efficacy of the compound.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the role of cIAP1 and cIAP2 in the TNFα signaling pathway and how Smac mimetics like this compound modulate this pathway.
Caption: TNFα signaling pathway and the effect of this compound.
Caption: Workflow for determining the selectivity and cellular activity of this compound.
References
Unlocking Synergistic Apoptosis: A Comparative Guide to cIAP1 Ligands in Chemotherapy Combination
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of cellular inhibitor of apoptosis protein 1 (cIAP1) ligands when combined with traditional chemotherapy agents. The following analysis, supported by experimental data, explores the enhanced anti-cancer efficacy of these combinations, offering insights into their mechanisms of action and potential clinical applications.
The inhibitor of apoptosis (IAP) proteins are key regulators of programmed cell death and are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1][2] Small molecule mimetics of the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), can sensitize cancer cells to the cytotoxic effects of chemotherapy.[3][4] This guide focuses on the synergistic potential of three such SMAC mimetics—Birinapant, ASTX660 (Tolinapant), and GDC-0152—when paired with various chemotherapeutic drugs.
Comparative Efficacy of cIAP1 Ligand and Chemotherapy Combinations
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic anti-tumor effects of combining cIAP1 ligands with chemotherapy across different cancer cell lines.
Table 1: Synergistic Effects of Birinapant with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | Birinapant Concentration | Chemotherapy Concentration | Synergy Metric (e.g., CI) | Key Outcomes | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | SUM149, MDA-MB-231 | Gemcitabine | - | - | CI < 1 | Significantly enhanced tumor growth suppression in vitro and in xenograft models. | [5] |
| Pancreatic Cancer | Panc-1 | Paclitaxel | 150 nM | 15 nM | Synergistic | Increased apoptosis by 20%; Reduced G2/M arrest and polyploidy. | |
| Pancreatic Cancer | PANC-1 | Gemcitabine | 50, 200, 500 nM | 6, 10, 20 nM | Synergistic | Enhanced apoptosis and prolonged cell cycle arrest. | |
| Hepatoblastoma | Huh6 | Cisplatin (CDDP) | - | - | Synergistic (P=0.035) | Significantly higher tumor growth inhibition compared to CDDP monotherapy. |
Table 2: Synergistic Effects of ASTX660 (Tolinapant) with Chemotherapy
| Cancer Type | Cell Line/Model | Chemotherapy Agent | ASTX660 Concentration | Chemotherapy Concentration | Synergy Metric | Key Outcomes | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | MOC1 Xenograft | Cisplatin (CDDP) | - | - | Synergistic | Delayed tumor growth and extended survival (median survival 68 days vs. 41 days in control). | |
| Colorectal Cancer | Organoid Model | 5-FU + Oxaliplatin | 16 mg/kg | 10 mg/kg (5FU), 1 mg/kg (Oxaliplatin) | - | In vivo tumor growth inhibition. |
Note: dashes (-) indicate that specific concentration values for synergy determination were not provided in the abstract. CI refers to the Combination Index, where CI < 1 indicates synergy.
Delving into the Molecular Mechanisms: Signaling Pathways
The synergistic effects of cIAP1 ligands and chemotherapy are primarily attributed to the enhanced induction of apoptosis. These combinations often trigger both the intrinsic and extrinsic apoptotic pathways.
Birinapant in Combination with Gemcitabine or Paclitaxel:
Birinapant, a bivalent SMAC mimetic, preferentially targets cIAP1, leading to its degradation. This degradation unleashes caspase-8-mediated apoptosis. When combined with gemcitabine in triple-negative breast cancer, Birinapant enhances the intrinsic apoptosis pathway through the degradation of cIAP2 and XIAP. In pancreatic cancer, the combination of Birinapant and paclitaxel leads to the inhibition of key survival signaling pathways, including PI3K/AKT, JAK/STAT, and MAPK/ERK, while inducing G2/M arrest and apoptosis.
Below is a diagram illustrating the proposed signaling pathway for the synergistic action of a cIAP1 ligand and chemotherapy.
Caption: Synergistic apoptosis induction by cIAP1 ligand and chemotherapy.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic interactions, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/WST-8 Assay)
This protocol is used to assess the dose-dependent cytotoxic effects of the cIAP1 ligand and chemotherapy, both individually and in combination.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of the cIAP1 ligand, the chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-8 reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The combination index (CI) can be calculated using software like CalcuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with the cIAP1 ligand, chemotherapy, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for an Annexin V/PI apoptosis assay.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into control (vehicle), cIAP1 ligand alone, chemotherapy alone, and combination therapy groups.
-
Drug Administration: Administer drugs according to the specified dosage and schedule. For example, Birinapant at 15 mg/kg and gemcitabine at an appropriate dose. ASTX660 can be administered orally.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
The combination of cIAP1 ligands with conventional chemotherapy presents a promising strategy to overcome therapeutic resistance and enhance anti-cancer efficacy. The data presented in this guide highlight the synergistic potential of SMAC mimetics like Birinapant, ASTX660, and GDC-0152 across various cancer types. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers aiming to further explore and validate these combination therapies. Further investigation into the nuanced molecular mechanisms and the identification of predictive biomarkers will be crucial for the successful clinical translation of these synergistic approaches.
References
- 1. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs). [vivo.weill.cornell.edu]
- 2. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to cIAP1 and XIAP Inhibitors in Melanoma
For Researchers, Scientists, and Drug Development Professionals
The landscape of melanoma therapeutics is continually evolving, with a growing focus on targeted therapies that can overcome intrinsic and acquired resistance. Among the promising targets are the Inhibitor of Apoptosis Proteins (IAPs), key regulators of cell death and survival. This guide provides an objective comparison of inhibitors targeting two prominent members of this family: cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). We present experimental data, detailed methodologies, and signaling pathway visualizations to aid in the rational design and development of novel melanoma treatments.
Introduction to IAP Inhibition in Melanoma
Inhibitor of Apoptosis Proteins are frequently overexpressed in melanoma, contributing to tumor progression and resistance to conventional therapies. They function primarily by inhibiting caspases, the key executioners of apoptosis.
-
cIAP1 , along with its close homolog cIAP2, acts as an E3 ubiquitin ligase. A critical role of cIAP1 is in the tumor necrosis factor-alpha (TNFα) signaling pathway. In the presence of cIAP1, TNFα signaling predominantly leads to the activation of the pro-survival NF-κB pathway. However, inhibition or degradation of cIAP1 can switch this signaling towards a pro-apoptotic cascade, leading to caspase-8 activation and cell death[1][2].
-
XIAP is considered the most potent endogenous caspase inhibitor, directly binding to and neutralizing effector caspases-3 and -7, as well as initiator caspase-9[3]. Its expression is often elevated in metastatic melanoma and is associated with resistance to chemotherapy[3]. Beyond its anti-apoptotic function, recent evidence has unveiled a pro-inflammatory role for XIAP in melanoma, where it promotes tumor growth by inducing neutrophil infiltration through a signaling pathway involving RIPK2 and TAB1[4].
The distinct yet overlapping roles of cIAP1 and XIAP in melanoma cell survival present a compelling rationale for their therapeutic targeting. The central question for drug development is whether selective inhibition of one over the other, or dual inhibition, offers the most significant therapeutic advantage.
Comparative Efficacy of IAP Inhibitors
A direct head-to-head comparison of purely selective cIAP1 versus XIAP inhibitors in melanoma is challenging due to the prevalence of dual- or pan-IAP inhibitors, primarily in the form of SMAC mimetics. These compounds mimic the endogenous IAP antagonist SMAC/DIABLO. Below, we summarize the performance of representative IAP inhibitors with varying selectivities in preclinical melanoma models.
In Vitro Performance
| Inhibitor | Target(s) & Selectivity | Melanoma Cell Lines | Assay | Key Findings | Reference(s) |
| Birinapant | cIAP1 > XIAP (Dual) | 451Lu, WM1366, WM9, 1205Lu, and a panel of 17 others | MTS Proliferation Assay | Potent anti-melanoma activity, especially in combination with TNFα. In 12 of 18 cell lines, the combination was highly effective where neither agent was effective alone. | |
| ASTX660 (Tolinapant) | cIAP1/2 and XIAP (Dual) | A375 | Apoptosis Assay | Induces TNFα-dependent apoptosis. | |
| Embelin | XIAP selective | A375, HTB140, WM793 | Cytotoxicity Assay | Exhibited high cytotoxic potential against melanoma cell lines. | |
| SM-1295 | cIAP1/2 selective (>900-fold over XIAP) | MDA-MB-231 (Breast), SK-OV-3 (Ovarian) | Cell Growth and Apoptosis Assays | Potently inhibits cell growth and induces apoptosis at low nanomolar concentrations. (Melanoma-specific data not available in snippets). |
In Vivo Performance
| Inhibitor | Melanoma Model | Dosing Regimen | Key Findings | Reference(s) |
| Birinapant | 451Lu and 1205Lu xenografts in NUDE mice | 30 mg/kg, intra-peritoneal, 3 times/week | Significantly inhibited tumor growth as a single agent, even in cell lines resistant to single-agent treatment in vitro. | |
| ASTX660 (Tolinapant) | A375 xenografts | Oral administration | Inhibited tumor growth. |
Signaling Pathways
To visualize the mechanisms of action of cIAP1 and XIAP inhibitors, we provide the following diagrams of the key signaling pathways they modulate in melanoma.
cIAP1 and TNFα-Mediated Apoptosis
XIAP-Mediated Inhibition of Apoptosis
XIAP Pro-inflammatory Signaling in Melanoma
References
- 1. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The X-linked inhibitor of apoptosis protein (XIAP) is up-regulated in metastatic melanoma, and XIAP cleavage by Phenoxodiol is associated with Carboplatin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XIAP promotes melanoma growth by inducing tumour neutrophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming cIAP1 Degradation: A Comparison Guide Using the Cycloheximide Chase Assay
For researchers, scientists, and drug development professionals, accurately measuring the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) is crucial for evaluating the efficacy of novel therapeutics, particularly Smac mimetics. The cycloheximide (CHX) chase assay is a cornerstone technique for this purpose, allowing for the determination of protein half-life by inhibiting new protein synthesis.
This guide provides a comparative overview of cIAP1 stability in the presence and absence of a Smac mimetic, supported by experimental data. It also includes a detailed protocol for the cycloheximide chase assay and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation: cIAP1 Degradation Profile
The following table summarizes quantitative data from a representative cycloheximide chase experiment designed to measure the degradation rate of cIAP1. In this experiment, cells were treated with cycloheximide to halt protein synthesis, and the levels of cIAP1 were monitored over time in the presence or absence of a Smac mimetic, a compound known to induce cIAP1 degradation.
| Time (Hours) | cIAP1 Protein Level (% of Control) - Vehicle | cIAP1 Protein Level (% of Control) - Smac Mimetic |
| 0 | 100% | 100% |
| 2 | 95% | 50% |
| 4 | 88% | 20% |
| 6 | 80% | <10% |
| 8 | 72% | <5% |
Note: The data presented in this table are representative and may vary depending on the cell line, the specific Smac mimetic used, and other experimental conditions.
Experimental Protocols
A detailed methodology for performing a cycloheximide chase assay to confirm cIAP1 degradation is provided below. This protocol is a standard procedure that can be adapted for various cell lines and treatment conditions.
Cycloheximide Chase Assay Protocol
Objective: To determine the half-life of cIAP1 and assess its degradation kinetics following treatment with a compound of interest (e.g., a Smac mimetic).
Materials:
-
Cell line expressing cIAP1
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Compound of interest (e.g., Smac mimetic) or vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against cIAP1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for Western blot detection
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple wells of a culture plate (e.g., 6-well or 12-well plates). Allow the cells to adhere and grow to 70-80% confluency.
-
Treatment: Treat the cells with the compound of interest or vehicle control for a predetermined pre-incubation period, if required.
-
Cycloheximide Addition: Add cycloheximide to the culture medium to a final concentration that effectively inhibits protein synthesis in the specific cell line (typically 10-100 µg/mL).[1] This marks the "0" hour time point.
-
Time Course Collection: Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).[2]
-
Cell Lysis:
-
For each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for cIAP1 and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the cIAP1 band intensity to the corresponding loading control band intensity for each time point.
-
Express the cIAP1 levels at each time point as a percentage of the level at the 0-hour time point.
-
Plot the percentage of remaining cIAP1 against time to visualize the degradation kinetics and determine the protein's half-life.
-
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the signaling pathway leading to cIAP1 degradation and the experimental workflow of the cycloheximide chase assay.
References
Unveiling the Cross-Reactivity Profile of cIAP1 Ligand 1: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of apoptosis modulators, understanding the selectivity of targeted agents is paramount. This guide provides a comprehensive comparison of cIAP1 Ligand 1 (a derivative of LCL161), focusing on its cross-reactivity with other members of the Inhibitor of Apoptosis (IAP) protein family. This analysis is supported by available experimental data to inform strategic research and development decisions.
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways, making it an attractive target for therapeutic intervention, particularly in oncology. Small molecule mimetics of the endogenous IAP antagonist Smac/DIABLO, such as LCL161 and its derivatives, have been developed to induce degradation of cIAPs and promote apoptosis. However, the IAP family comprises several homologous proteins, including cIAP2, X-linked inhibitor of apoptosis protein (XIAP), and Survivin, raising questions about the selectivity of these targeted ligands.
Quantitative Analysis of IAP Inhibition
To facilitate a direct comparison of the inhibitory activity of LCL161, the parent compound of this compound, against various IAP family members, the following table summarizes key inhibitory concentration (IC50) values from in vitro assays. It is important to note that these values were determined in different cell lines, which may influence the observed potency.
| IAP Family Member | Ligand (Parent Compound) | IC50 (nM) | Assay System |
| cIAP1 | LCL161 | 0.4 | MDA-MB-231 cells |
| XIAP | LCL161 | 35 | HEK293 cells |
Data compiled from publicly available resources.[1][2]
IAP Signaling and Ligand Intervention
The IAP proteins play a critical role in the regulation of apoptosis, primarily through the inhibition of caspases. XIAP is the most potent direct caspase inhibitor, while cIAP1 and cIAP2 regulate apoptosis and inflammation through their E3 ubiquitin ligase activity, leading to the ubiquitination and degradation of pro-apoptotic proteins and signaling adaptors. Smac mimetics like LCL161 bind to the BIR domains of IAPs, disrupting their function. In the case of cIAP1 and cIAP2, this binding induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation not only removes their inhibitory effect on apoptosis but can also activate the non-canonical NF-κB signaling pathway.
Caption: IAP signaling pathway and the mechanism of action of this compound.
Experimental Methodologies for Assessing Cross-Reactivity
The determination of binding affinities and inhibitory activities of compounds like this compound against IAP family members relies on robust biochemical and cellular assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed high-throughput screening technologies for this purpose.
Homogeneous Time-Resolved Fluorescence (HTRF®) Binding Assay
This assay measures the binding of a ligand to its target protein.
Principle: The assay is based on the transfer of energy between a donor fluorophore (often a Europium cryptate) and an acceptor fluorophore (like d2 or XL665). One binding partner (e.g., an IAP protein) is labeled with the donor, and the other (e.g., a fluorescently tagged Smac-derived peptide) is labeled with the acceptor. When these two partners interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. A test compound that competes with the fluorescent peptide for binding to the IAP protein will disrupt FRET, leading to a decrease in the acceptor signal.
General Protocol:
-
Reagent Preparation:
-
Recombinant IAP proteins (cIAP1, cIAP2, XIAP, etc.) tagged for detection (e.g., with a His-tag or GST-tag).
-
A fluorescently labeled peptide derived from the N-terminus of Smac (e.g., biotinylated-AVPI peptide).
-
A donor fluorophore-labeled antibody or streptavidin that recognizes the tag on the IAP protein or the biotin on the peptide (e.g., Anti-His-Europium Cryptate or Streptavidin-Europium Cryptate).
-
An acceptor fluorophore-labeled streptavidin or antibody (e.g., Streptavidin-d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or control compound to the wells.
-
Add 1 µL of the IAP protein-donor complex (pre-incubated).
-
Add 1 µL of the fluorescent Smac peptide-acceptor complex.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
Conclusion
This compound, a derivative of the pan-IAP inhibitor LCL161, demonstrates potent activity against IAP family members. The available data suggests a preferential inhibitory effect on cIAP1 over XIAP in cellular contexts. A comprehensive understanding of its cross-reactivity profile requires further investigation using standardized biochemical assays that can provide direct comparative binding affinities (Ki values) against a panel of IAP proteins, including cIAP1, cIAP2, XIAP, and Survivin. The use of robust and sensitive technologies like HTRF is crucial for generating high-quality, comparable data to guide the development of selective and effective IAP-targeted therapies. Researchers are encouraged to perform head-to-head comparisons of this compound with other IAP inhibitors to fully elucidate its selectivity and therapeutic potential.
References
Unlocking the Arsenal: Validating cIAP1's Role in Overcoming Drug-Resistant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic targets to overcome treatment failure. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has garnered significant attention as a pivotal regulator of apoptosis and a key driver of resistance to conventional cancer therapies. This guide provides an objective comparison of cIAP1-targeted strategies against other therapeutic approaches, supported by experimental data and detailed methodologies, to empower researchers in the development of next-generation cancer treatments.
cIAP1: A Key Regulator of Cell Survival and Drug Resistance
Cellular inhibitor of apoptosis protein-1 (cIAP1) is an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways.[1] Its overexpression has been linked to poor prognosis and resistance to chemotherapy and radiation in various cancers.[2][3] cIAP1 exerts its anti-apoptotic functions primarily through the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and by ubiquitinating and targeting key signaling proteins for degradation.[4] This interference with programmed cell death allows cancer cells to evade the cytotoxic effects of therapeutic agents.
The therapeutic potential of targeting cIAP1 lies in its ability to restore the natural apoptotic process in cancer cells, thereby re-sensitizing them to conventional treatments. Small molecule inhibitors, often referred to as Smac mimetics, have been developed to mimic the endogenous IAP antagonist Smac/DIABLO. These agents, such as Birinapant and LCL161, bind to cIAP1, inducing its auto-ubiquitination and subsequent proteasomal degradation, thus unleashing the apoptotic cascade.
Performance Comparison: cIAP1 Inhibition in Drug-Resistant Models
The efficacy of cIAP1 inhibition, both as a monotherapy and in combination with standard-of-care agents, has been demonstrated in various preclinical models of drug-resistant cancers.
In Vitro Efficacy of cIAP1 Inhibitors
Smac mimetics have shown potent activity in overcoming resistance in a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the cIAP1/2 inhibitor Birinapant in both wild-type and cisplatin-resistant hepatoblastoma cell lines.
| Cell Line | Treatment | IC50 (µM) at 24h | IC50 (µM) at 72h |
| Huh6 (Wild-Type) | Birinapant | 21 | 9.8 |
| HepG2 (Wild-Type) | Birinapant | >100 | 80.3 |
Data from Tsukada et al., 2022.
These findings highlight the dose- and time-dependent cytotoxic effects of Birinapant and demonstrate its potential to overcome resistance.
Combination Therapy: Synergistic Effects in Vitro and In Vivo
Targeting cIAP1 in combination with conventional chemotherapy has shown synergistic anti-tumor effects. In cisplatin-resistant hepatoblastoma models, the combination of Birinapant and cisplatin significantly enhanced tumor growth inhibition compared to cisplatin alone.
| Treatment Group | In Vitro Tumor Growth Inhibition (vs. Control) | In Vivo Tumor Volume (mm³) |
| Control | - | ~1200 |
| Cisplatin (CDDP) | ~25% | ~800 |
| Birinapant | ~40% | ~700 |
| Birinapant + CDDP | ~70% | ~300 |
Adapted from Tsukada et al., 2022. In vitro data represents the highest concentration tested. In vivo data is from a xenograft model in SCID mice.
This synergistic effect underscores the potential of cIAP1 inhibitors to re-sensitize resistant tumors to standard chemotherapeutic agents.
Experimental Protocols: Methodologies for Validating cIAP1's Role
To facilitate the replication and further investigation of cIAP1's role in drug resistance, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (WST-8 Assay)
This assay is used to assess the cytotoxic effects of therapeutic agents on cancer cells.
Materials:
-
Drug-resistant and parental cancer cell lines
-
96-well plates
-
Complete culture medium
-
cIAP1 inhibitor (e.g., Birinapant)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
WST-8 solution (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the cIAP1 inhibitor, chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis for cIAP1 Expression
This technique is used to detect and quantify the protein levels of cIAP1.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cIAP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate total protein from cell lysates (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model of Drug Resistance
This model is used to evaluate the anti-tumor efficacy of therapeutic agents in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Drug-resistant cancer cells
-
Matrigel (optional)
-
cIAP1 inhibitor and chemotherapeutic agent for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of drug-resistant cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, cIAP1 inhibitor, chemotherapeutic agent, combination therapy).
-
Administer the treatments according to the desired schedule and route of administration (e.g., intraperitoneal injection).
-
Measure tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: cIAP1 Signaling in Drug Resistance and Apoptosis Induction.
Caption: Workflow for Validating cIAP1 as a Therapeutic Target.
Caption: Comparison of cIAP1-Targeted vs. Alternative Therapies.
Conclusion
The presented data and methodologies strongly support the critical role of cIAP1 in mediating drug resistance in various cancers. Targeting cIAP1 with Smac mimetics represents a promising strategy to overcome this resistance, particularly when used in combination with conventional chemotherapies. The detailed experimental protocols and visual aids provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to further validate and advance cIAP1-targeted therapies, ultimately paving the way for more effective treatments for patients with drug-resistant cancers.
References
A Comparative Analysis of Monovalent vs. Bivalent SMAC Mimetics in Cancer Therapy
A deep dive into the mechanistic and functional differences between monovalent and bivalent Second Mitochondria-derived Activator of Caspases (SMAC) mimetics reveals significant implications for their therapeutic potential. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in the field of oncology.
SMAC mimetics are a class of targeted therapeutics designed to induce apoptosis in cancer cells by antagonizing the inhibitor of apoptosis proteins (IAPs).[1][2] These drugs mimic the N-terminal AVPI motif of the endogenous SMAC/DIABLO protein, which is crucial for its interaction with IAPs.[2][3] SMAC mimetics are broadly categorized into two classes: monovalent compounds, which possess a single IAP-binding motif, and bivalent compounds, which feature two such motifs connected by a linker.[4] This fundamental structural difference dictates their mechanism of action, binding affinity, and overall anti-cancer efficacy.
Unraveling the Mechanism of Action: A Tale of Two Valencies
Both monovalent and bivalent SMAC mimetics exert their pro-apoptotic effects by targeting IAP proteins, primarily X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). However, the manner and efficiency with which they engage these targets differ significantly.
Monovalent SMAC mimetics are designed to bind to the BIR3 domain of XIAP, thereby disrupting its interaction with caspase-9 and promoting the intrinsic apoptotic pathway. They can also bind to the BIR3 domains of cIAP1 and cIAP2.
Bivalent SMAC mimetics , on the other hand, are engineered to concurrently bind to multiple BIR domains. For instance, they can simultaneously engage the BIR2 and BIR3 domains of XIAP, leading to a much more potent inhibition of its anti-caspase activity. This dual-binding capability is a key factor contributing to their enhanced potency.
A critical aspect of the mechanism of action for both types of mimetics involves the induction of cIAP1 and cIAP2 auto-ubiquitination and subsequent proteasomal degradation. This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activation of the non-canonical NF-κB pathway, and subsequent production of tumor necrosis factor-alpha (TNFα). In an autocrine or paracrine manner, TNFα can then trigger the extrinsic apoptotic pathway, creating a synergistic effect with the inhibition of IAPs. Bivalent SMAC mimetics are generally more efficient at inducing this cIAP degradation and subsequent TNFα-dependent apoptosis.
Quantitative Performance: A Clear Advantage for Bivalency
Experimental data consistently demonstrates the superior performance of bivalent SMAC mimetics over their monovalent counterparts in terms of binding affinity and cellular potency.
| Parameter | Monovalent SMAC Mimetics | Bivalent SMAC Mimetics | Reference |
| Binding Affinity (XIAP IC50) | 376 - 438 nM (compounds 1 & 3) | 1.39 nM (compound 4) | |
| Cell Growth Inhibition (IC50) | 1400 - 2000 nM (HL-60 cells, compounds 1 & 3) | 1 nM (HL-60 cells, compound 4) | |
| Caspase-3/7 Activation | Requires ~1000-fold higher concentration than bivalent counterparts | Potent activation at low nM concentrations | |
| cIAP1 Degradation | Less potent, requires higher concentrations | Robust degradation at low nM concentrations |
This table summarizes representative data from the cited literature and is not exhaustive. The specific values can vary depending on the specific compounds and experimental conditions.
Bivalent SMAC mimetics can be 100 to 1000 times more potent than their corresponding monovalent analogs in inducing apoptosis in tumor cells. This enhanced potency is directly attributed to their higher binding affinity for IAPs, particularly their ability to concurrently target multiple BIR domains in XIAP. While bivalent mimetics show a clear advantage in potency, well-designed monovalent mimetics may offer superior pharmacokinetic properties, such as oral bioavailability.
Experimental Protocols: A Guide to Key Assays
The following are detailed methodologies for key experiments used in the comparative evaluation of monovalent and bivalent SMAC mimetics.
cIAP1 Degradation Assay (Western Blot)
This assay assesses the ability of SMAC mimetics to induce the degradation of cIAP1.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of monovalent and bivalent SMAC mimetics for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Caspase-3/7 Activity Assay
This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with SMAC mimetics as described above. Include a vehicle-treated control group.
-
Assay Procedure: After the treatment period, allow the plate to equilibrate to room temperature. Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescence signal is proportional to the amount of active caspase-3 and -7.
Cell Viability Assay (MTT or MTS)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of SMAC mimetics for a desired period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader. The absorbance is proportional to the number of viable cells.
TNF-α Secretion Assay (ELISA)
This assay quantifies the amount of TNF-α secreted by cells following treatment with SMAC mimetics.
Methodology:
-
Cell Treatment and Supernatant Collection: Treat cells with SMAC mimetics as described previously. After the incubation period, collect the cell culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA using a commercial kit according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody for TNF-α. Add the collected supernatants and standards to the wells. After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate solution to produce a colorimetric reaction. Stop the reaction and measure the absorbance using a microplate reader.
-
Quantification: Determine the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Signaling pathways of monovalent vs. bivalent SMAC mimetics.
References
- 1. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of cIAP1 Ligand 1
Researchers and drug development professionals handling cIAP1 ligand 1, a small molecule inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established laboratory safety protocols and information derived from safety data sheets (SDS).
Hazard and Disposal Summary
Proper management of this compound waste is critical due to its potential health hazards. The following table summarizes the key hazard information and corresponding disposal recommendations.
| Hazard Category | GHS Classification | Disposal Recommendation |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Treat as hazardous chemical waste. Do not dispose down the drain. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Collect all contaminated materials (gloves, lab coats, etc.) in a designated hazardous waste container. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Wear appropriate personal protective equipment (PPE), including safety goggles, during handling and disposal. |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. |
Experimental Protocols for Safe Disposal
The following protocols outline the necessary steps for the safe disposal of this compound in various forms.
1. Unused or Expired Solid Compound:
-
Segregation: Keep the unwanted this compound in its original, clearly labeled container.
-
Waste Stream: This is considered hazardous chemical waste. Do not mix with other waste streams.[1]
-
Storage: Store the container in a designated, secure satellite accumulation area for hazardous waste.[2] This area should be well-ventilated.[3]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
2. Contaminated Labware and Debris:
-
Collection: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent pads, must be collected as hazardous waste.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid waste. The label should include the full chemical name.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Liquid Waste (e.g., solutions in DMSO or buffers):
-
Collection: Collect all liquid waste containing this compound in a compatible, leak-proof container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any solvents used (e.g., DMSO).
-
Storage: Store the liquid waste container in a designated satellite accumulation area, preferably within secondary containment to prevent spills.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not dispose of liquid waste containing this compound down the sanitary sewer.
4. Spill Cleanup:
-
Personal Protective Equipment (PPE): Before cleaning a spill, ensure you are wearing appropriate PPE, including double chemotherapy gloves, a lab coat, and safety goggles.
-
Containment: Prevent the spill from spreading.
-
Absorption: For liquid spills, use an absorbent material like diatomite or universal binders to soak up the solution. For solid spills, carefully scoop the material to avoid creating dust.
-
Decontamination: Decontaminate the affected surfaces by scrubbing with alcohol.
-
Waste Disposal: Collect all cleanup materials (absorbent, contaminated PPE, etc.) in a designated hazardous waste container and dispose of it according to the procedures for solid waste.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling cIAP1 Ligand 1
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with cIAP1 ligand 1. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound is a chemical compound utilized in laboratory research, particularly in the study of apoptosis and for the development of targeted protein degraders like PROTACs and SNIPERs.[1][2] While a valuable tool in cancer research, it is classified as hazardous and requires specific handling procedures to mitigate risks. This guide outlines the necessary personal protective equipment (PPE), operational plans, and disposal protocols to ensure the safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment
This compound is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3] Therefore, a comprehensive PPE strategy is mandatory for all personnel handling this compound.
Minimum Personal Protective Equipment Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[3] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing. | Protects against eye irritation from dust or splashes.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is necessary if dust or aerosols are generated. | Minimizes inhalation and respiratory tract irritation. |
Operational and Handling Plan
A structured workflow is critical to minimize exposure and ensure the stability of the compound. The following step-by-step process details the handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Unpacking: Upon receipt, visually inspect the package for any signs of damage. Wear appropriate PPE, including gloves and eye protection, during unpacking.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.
-
Preparation of Solutions:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
All weighing and solution preparation should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.
-
This compound is often dissolved in solvents such as DMSO for experimental use.
-
-
Experimental Use:
-
Wear all required PPE during experimental procedures.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontamination: Clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol).
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Empty Containers | Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines. |
Disposal of hazardous waste must comply with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Understanding the Mechanism: cIAP1 Signaling
cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) is a key regulator of apoptosis and inflammation. It functions as an E3 ubiquitin ligase, targeting proteins for degradation. cIAP1 ligands, such as the one discussed, are designed to modulate this activity, often to induce the degradation of specific target proteins in cancer cells.
Caption: Simplified signaling pathway of cIAP1 ligand-induced protein degradation.
By providing this detailed guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a secure research environment while advancing scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
